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Foundational

An In-Depth Technical Guide to [3-(Oxan-4-yl)oxetan-3-yl]methanol: A Novel Spirocyclic Scaffold for Drug Discovery

Introduction: The Imperative for Three-Dimensionality in Modern Drug Design In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter has increasingly pivoted towards scaffolds that offer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter has increasingly pivoted towards scaffolds that offer enhanced three-dimensionality. The rationale is clear: sp³-rich, non-planar molecules often exhibit superior pharmacokinetic profiles, improved target selectivity, and can access previously "undruggable" biological targets compared to their flat, aromatic counterparts.[1] Within this paradigm, strained heterocyclic systems, particularly oxetanes, have emerged as exceptionally valuable motifs.[2]

The oxetane ring, a four-membered cyclic ether, is far more than a simple spacer. Its inherent ring strain (approx. 106 kJ·mol⁻¹) and unique electronic properties make it a powerful tool for molecular design.[3] It can function as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often conferring profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[2][4][5] When incorporated into a spirocyclic architecture—a design where two rings share a single atom—these benefits are amplified, creating a rigid structure with well-defined exit vectors for further chemical elaboration.[6]

This guide introduces [3-(Oxan-4-yl)oxetan-3-yl]methanol , a novel spirocyclic scaffold that strategically combines the advantageous properties of a 3,3-disubstituted oxetane with the well-established tetrahydropyran (oxane) ring system. We will explore its molecular architecture, propose a robust synthetic strategy, and delineate its potential as a transformative building block for the next generation of therapeutic agents.

Part 1: Molecular Architecture and Physicochemical Profile

Chemical Structure and Identification

The structure of [3-(Oxan-4-yl)oxetan-3-yl]methanol represents a unique fusion of two key heterocyclic systems at a single sp³-hybridized carbon center, which is also appended with a primary alcohol. This arrangement creates a compact, polar, and rigid core.

Identifier Value
IUPAC Name [3-(Oxan-4-yl)oxetan-3-yl]methanol
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Canonical SMILES C1CC(CCC1)C2(CO)COC2
CAS Number Not assigned (as of Feb 2026)
Anticipated Physicochemical Properties: A Synergistic Profile

While experimental data for this specific molecule is not yet publicly available, we can project its properties based on extensive literature on its constituent motifs. The combination of the oxetane, oxane, and hydroxymethyl groups is anticipated to create a highly favorable profile for drug development.

Property Anticipated Characteristic & Scientific Rationale Supporting References
Aqueous Solubility High. The oxetane motif is a well-established tool for increasing solubility.[2][4] The presence of three ether oxygens and a hydroxyl group, all capable of acting as hydrogen bond acceptors/donors, should render this scaffold highly soluble in aqueous media, a critical factor for oral bioavailability.[2][4][7]
Lipophilicity (LogP) Low to Moderate. The aliphatic carbon framework is balanced by the high density of polar oxygen atoms. This scaffold is expected to be a "hydrophilic sister of a gem-dimethyl unit," providing steric bulk without a significant lipophilicity penalty.[6] This helps in designing molecules within the "rule of five" for drug-likeness.[5][6][8]
Metabolic Stability High. Oxetanes are known to be robust metabolic isosteres, less prone to CYP-mediated oxidation than gem-dimethyl or benzylic positions.[3][5] The scaffold lacks obvious metabolic soft spots, suggesting it would likely improve the half-life of a parent drug molecule.[1][3][5]
Hydrogen Bonding Dual Donor/Acceptor. The molecule possesses one hydrogen bond donor (the primary alcohol) and three strong hydrogen bond acceptors (the ether oxygens). The oxetane oxygen, due to the ring strain exposing its lone pairs, is a particularly effective H-bond acceptor, a feature that can be crucial for target engagement.[3][4][3][4]
Molecular Rigidity High. The spirocyclic nature locks the conformation of the two rings relative to each other. This rigidity reduces the entropic penalty upon binding to a biological target and provides predictable, well-defined vectors for substituent placement, which is highly advantageous for structure-activity relationship (SAR) studies.[6][9]

Part 2: Synthesis and Synthetic Utility

The construction of 3,3-disubstituted oxetanes is a well-trodden field, providing a clear blueprint for the synthesis of [3-(Oxan-4-yl)oxetan-3-yl]methanol.[10][11] The most logical and robust approach involves the creation of a key 1,3-diol precursor followed by a base-mediated intramolecular Williamson etherification.

Proposed Synthetic Strategy

Our proposed synthesis begins with commercially available starting materials and proceeds through a key diol intermediate. The causality behind this choice rests on the reliability of the final cyclization step, which is a cornerstone of oxetane synthesis.[10]

G cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Selective Activation cluster_3 Step 4: Intramolecular Cyclization A Diethyl malonate + 1,4-Dibromobutane B Diethyl 1,1-cyclopentanedicarboxylate A->B  NaOEt, EtOH C 1,1-Cyclopentanedimethanol (Diol Precursor) B->C  LiAlH4, THF D Monotosylated Diol C->D  TsCl, Pyridine (1.0 equiv) E [3-(Oxan-4-yl)oxetan-3-yl]methanol (Final Product) D->E  NaH, THF

Caption: Proposed synthetic workflow for [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Protocol: Key Cyclization via Intramolecular Williamson Etherification

This protocol describes the critical ring-forming step. The choice of sodium hydride as a base ensures complete and irreversible deprotonation of the remaining alcohol, driving the intramolecular Sₙ2 reaction to completion. This method is a self-validating system; successful formation of the strained oxetane ring is confirmed by the disappearance of the tosylate leaving group and a characteristic shift in ¹H and ¹³C NMR signals.

Objective: To synthesize [3-(Oxan-4-yl)oxetan-3-yl]methanol from its monotosylated diol precursor.

Materials:

  • (1-(Hydroxymethyl)cyclopentyl)methyl 4-methylbenzenesulfonate (Monotosylated Diol, 1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet, add the monotosylated diol (1.0 equiv). Dissolve the starting material in anhydrous THF (to a concentration of ~0.1 M).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition at 0 °C is critical to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: Allow the reaction slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel to afford the pure [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Part 3: Applications in Drug Discovery and Lead Optimization

The true value of this scaffold lies in its potential to solve common challenges in drug development, particularly in improving ADME (Absorption, Distribution, Metabolism, Excretion) properties.

A Novel Bioisosteric Replacement Strategy

Medicinal chemists frequently use bioisosteres to modulate the properties of a lead compound while retaining its biological activity. [3-(Oxan-4-yl)oxetan-3-yl]methanol offers a unique combination of isosteric replacements in a single, compact unit.

  • Oxetane Core: Serves as a proven surrogate for a carbonyl or a gem-dimethyl group.[2][5] Compared to a carbonyl, it is metabolically more stable and less electrophilic. Compared to a gem-dimethyl group, it is significantly more polar and can improve solubility.[6][7]

  • Oxane (THP) Ring: Often used to replace phenyl rings to reduce lipophilicity and improve metabolic stability, a strategy known as "de-aromatization." It can also replace a simple cyclohexyl ring to introduce a polar hydrogen-bond accepting feature.

G cluster_0 Common Motif in Lead Compound cluster_1 Bioisosteric Replacement A [Structure with gem-dimethyl or carbonyl on a cyclohexane] B [Structure with [3-(Oxan-4-yl)oxetan-3-yl]methanol scaffold] A->B Improved Properties: - Solubility ↑ - Metabolic Stability ↑ - Lipophilicity (LogP) ↓ - 3D Character ↑

Caption: Bioisosteric relationship and anticipated property improvements.

Vectorial Control in Fragment-Based Design

The rigid spirocyclic framework presents two primary, well-defined vectors for further chemical modification: the oxane ring and the hydroxymethyl group.

  • Hydroxymethyl Handle: This primary alcohol is an ideal attachment point for linking fragments or building out substitutions via etherification, esterification, or conversion to an amine or other functional groups.

  • Oxane Ring Modification: The oxane ring itself can be substituted at various positions to probe the surrounding binding pocket, providing a systematic way to build structure-activity relationships.

This vectorial control is invaluable in fragment-based drug discovery (FBDD) and lead optimization, allowing for systematic exploration of chemical space around a core binding element.

Conclusion

[3-(Oxan-4-yl)oxetan-3-yl]methanol is more than just a novel molecule; it is a thoughtfully designed chemical tool that addresses several key challenges in modern drug discovery. Its architecture synergistically combines the property-enhancing effects of the oxetane motif with the favorable characteristics of the tetrahydropyran ring, all within a rigid, sp³-rich spirocyclic system. By offering a predictable synthetic route and clear advantages in terms of anticipated physicochemical and ADME properties, this scaffold represents a highly promising and versatile building block for researchers, scientists, and drug development professionals seeking to create safer, more effective therapeutics.

References

  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. Available from: [Link]

  • Li, Y., & Feng, X. (2020). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry, 18(35), 6819-6828. Available from: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes and Oxetan-3-ones. In Science of Synthesis: Knowledge Updates 2016/3 (pp. 343-383). Thieme. Available from: [Link]

  • Denmark, S. E. (2014). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. University of Illinois Urbana-Champaign. Available from: [Link]

  • Voica, A. F., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5133. Available from: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available from: [Link]

  • Patel, H. G., et al. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 79-83. Available from: [Link]

  • Burkhard, J. A., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4504-4507. Available from: [Link]

  • LabSolutions. (n.d.). (oxetan-3-yl)methanol. Available from: [Link]

  • PubChem. (n.d.). [(3R)-oxan-3-yl]methanol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). (Oxan-4-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Stepan, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2379-2401. Available from: [Link]

  • Wessjohann, L. A., et al. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. Available from: [Link]

  • Stepan, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available from: [Link]

  • MySkinRecipes. (n.d.). Oxetan-3-ylmethanol. Available from: [Link]

  • Isom, A. K., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12510-12528. Available from: [Link]

  • NIST. (n.d.). 3-Methyl-3-oxetanemethanol. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. (2010). ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Potential Applications of 3-(Tetrahydro-2H-pyran-4-yl)oxetane-3-methanol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic moieties is a cornerstone of rational dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic moieties is a cornerstone of rational drug design. These structural motifs can profoundly influence the physicochemical and pharmacokinetic properties of a molecule, often leading to improved solubility, metabolic stability, and target engagement. Among these, the tetrahydropyran and oxetane rings have emerged as particularly valuable building blocks.[1][2]

This technical guide addresses the novel chemical entity, 3-(Tetrahydro-2H-pyran-4-yl)oxetane-3-methanol . As of the time of this writing, this compound is not documented as a commercially available reagent, nor is a specific CAS number assigned. The information presented herein, therefore, constitutes a proposed pathway for its synthesis and a discussion of its potential applications based on the established roles of its constituent functional groups in drug discovery. This document is intended to serve as a forward-looking resource for researchers engaged in the exploration of new chemical space.

Chemical Identity and Predicted Properties

While an experimental profile for 3-(Tetrahydro-2H-pyran-4-yl)oxetane-3-methanol is not available, its fundamental properties can be predicted to guide synthetic and screening efforts.

PropertyPredicted Value
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name (3-(tetrahydro-2H-pyran-4-yl)oxetan-3-yl)methanol
Topological Polar Surface Area 49.77 Ų
Predicted logP -0.25

These predictions suggest a molecule with favorable aqueous solubility, a desirable trait for drug candidates.

Proposed Synthetic Pathway

The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)oxetane-3-methanol can be envisioned through a convergent synthesis, leveraging known transformations of tetrahydropyran and oxetane precursors. The proposed route involves the Grignard addition of a tetrahydropyran-derived organometallic reagent to oxetan-3-one.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Preparation of 4-Bromotetrahydro-2H-pyran

This initial step would involve the conversion of the commercially available (Tetrahydro-2H-pyran-4-yl)methanol to the corresponding bromide.

  • To a solution of (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add phosphorus tribromide (0.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-bromotetrahydro-2H-pyran.

Step 2: Grignard Reagent Formation and Addition to Oxetan-3-one

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add a solution of 4-bromotetrahydro-2H-pyran (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. A small crystal of iodine may be added to initiate the reaction if necessary.

  • Once the Grignard reagent has formed (indicated by the dissolution of magnesium and a color change), cool the reaction mixture to -78 °C.

  • Slowly add a solution of oxetan-3-one (1.0 eq) in anhydrous THF to the Grignard reagent.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound, 3-(Tetrahydro-2H-pyran-4-yl)oxetane-3-methanol.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Preparation of Grignard Precursor cluster_1 Step 2: Grignard Reaction and Oxetane Addition A (Tetrahydro-2H-pyran-4-yl)methanol B PBr3, CH2Cl2 A->B Bromination C 4-Bromotetrahydro-2H-pyran B->C D Mg, THF C->D Formation of Grignard Reagent E Tetrahydropyran-4-ylmagnesium bromide D->E G 3-(Tetrahydro-2H-pyran-4-yl)oxetane-3-methanol E->G Nucleophilic Addition F Oxetan-3-one F->E

Caption: Proposed two-step synthesis of the target molecule.

Structural Confirmation and Characterization

The successful synthesis of 3-(Tetrahydro-2H-pyran-4-yl)oxetane-3-methanol would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the tetrahydropyran and oxetane rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

Potential Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-(Tetrahydro-2H-pyran-4-yl)oxetane-3-methanol moiety into a drug candidate could offer several advantages:

  • Improved Physicochemical Properties: Both tetrahydropyran and oxetane rings are known to enhance aqueous solubility and reduce lipophilicity, which can lead to improved pharmacokinetic profiles.[3]

  • Metabolic Stability: The introduction of these saturated rings can block sites of metabolism, increasing the half-life of a drug.

  • Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane and the hydroxyl group can provide a vector for a molecule to exit a lipophilic binding pocket and interact with the aqueous environment.

  • Bioisosteric Replacement: This moiety could serve as a bioisostere for other groups, such as a gem-dimethyl or carbonyl group, while introducing unique steric and electronic properties.[2]

Safety and Handling

While specific toxicity data for 3-(Tetrahydro-2H-pyran-4-yl)oxetane-3-methanol is unavailable, standard laboratory safety precautions should be observed. The synthesis involves reagents that require careful handling:

  • Phosphorus tribromide: Corrosive and reacts violently with water.

  • Grignard reagents: Highly reactive and flammable.

  • Oxetan-3-one: The reactivity of strained rings should be respected.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

3-(Tetrahydro-2H-pyran-4-yl)oxetane-3-methanol represents a novel, unexplored building block with significant potential for application in drug discovery. The synthetic route proposed in this guide is based on well-established chemical principles and provides a plausible pathway for its creation. The unique combination of the tetrahydropyran and oxetane motifs suggests that this compound could be a valuable tool for medicinal chemists seeking to fine-tune the properties of lead compounds and explore new chemical space. Further research into the synthesis and biological evaluation of derivatives of this novel scaffold is warranted.

References

  • Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. (n.d.). Connect Journals.
  • Production method for tetrahydro-2h-pyran derivative. (2017). Google Patents.
  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic Materials. (2022). Ludwig-Maximilians-Universität München.
  • Synthesis of new pyran and pyranoquinoline derivatives. (n.d.). Arabian Journal of Chemistry.
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

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Foundational

3,3-Disubstituted Oxetane Scaffolds in Medicinal Chemistry: A Technical Guide

Abstract The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers significant advantages in drug design.[1][2][3] This technical guide provides an in-depth exploration of 3,3-disubstituted oxetane scaffolds, focusing on their synthesis, physicochemical properties, and strategic applications in drug discovery. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable structural motif.

Introduction: The Rise of the Oxetane Scaffold

The quest for novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. Saturated heterocyclic systems, particularly those with sp³-rich character, are increasingly sought after for their ability to confer enhanced three-dimensionality, which can lead to improved target binding and superior physicochemical properties.[4] Among these, the oxetane ring has garnered substantial interest.

Historically, the perceived instability of the strained four-membered ring limited its application. However, extensive research has demonstrated that the stability of the oxetane core is highly dependent on its substitution pattern.[2][5] Notably, 3,3-disubstituted oxetanes exhibit significantly enhanced stability, mitigating concerns of ring-opening under physiological and various synthetic conditions.[1][2][5] This enhanced stability, coupled with the absence of a new chiral center upon substitution at the 3-position, makes this scaffold particularly attractive for medicinal chemists.[1]

Strategic Advantages of 3,3-Disubstituted Oxetanes in Drug Design

The incorporation of a 3,3-disubstituted oxetane moiety into a drug candidate can profoundly and beneficially influence its properties. These advantages stem from the unique electronic and conformational features of the oxetane ring.

Physicochemical Property Modulation
  • Solubility Enhancement: The inherent polarity of the oxetane ring often leads to a significant improvement in the aqueous solubility of parent compounds.[1][6] This is a critical parameter for oral bioavailability and formulation development. The effect can be dramatic, with solubility increases ranging from modest to over 4000-fold.[7]

  • Lipophilicity Reduction: While increasing polarity, the compact nature of the oxetane ring often allows for a reduction in lipophilicity (LogD) without a significant increase in molecular weight.[1] This is advantageous for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Metabolic Stability: The 3,3-disubstitution pattern sterically shields the ether oxygen, rendering the ring more resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[5][8] This can lead to improved pharmacokinetic profiles and reduced drug-drug interactions.[7]

  • Amine Basicity Attenuation: When positioned adjacent to an amine, the electron-withdrawing nature of the oxetane can effectively reduce the pKa of the amine.[1][2] This modulation is crucial for mitigating off-target effects, such as hERG inhibition, and for optimizing cellular permeability.[1]

Bioisosteric Replacement: A Modern Approach

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. 3,3-Disubstituted oxetanes have emerged as versatile bioisosteres for several common functionalities:

  • Gem-Dimethyl Group: The oxetane ring occupies a similar volume to a gem-dimethyl group but introduces polarity, offering a strategy to block metabolically labile positions without increasing lipophilicity.[1][6]

  • Carbonyl Group: Oxetanes can mimic the dipole moment and hydrogen-bonding capabilities of a carbonyl group while offering improved metabolic stability and greater three-dimensionality.[2][4][6] Recent studies on 3,3-diaryloxetanes as benzophenone replacements have shown comparable physicochemical properties with potential advantages in avoiding photochemical liabilities.[9][10][11]

  • Other Functional Groups: The versatility of the oxetane scaffold extends to its potential as a surrogate for morpholinyl groups and even as a novel bioisostere for carboxylic acids when derivatized as an oxetan-3-ol.[6][12]

Synthesis of 3,3-Disubstituted Oxetane Scaffolds

The synthetic accessibility of 3,3-disubstituted oxetanes has significantly advanced, moving beyond classical methods to more robust and scalable protocols.

Classical and Modern Synthetic Strategies

Historically, the synthesis of disubstituted oxetanes relied on methods like the Williamson etherification and Paternò–Büchi reactions.[1] While effective, these methods can have limitations in scope and scalability.

More contemporary and versatile approaches often start from commercially available oxetan-3-one. This key intermediate allows for a wide range of functionalization reactions.

Diagram: Synthetic Pathways to 3,3-Disubstituted Oxetanes

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate cluster_3 Product Oxetan-3-one Oxetan-3-one Nucleophilic Addition Nucleophilic Addition Oxetan-3-one->Nucleophilic Addition Grignard/Organolithium 1,3-Diols 1,3-Diols Williamson Etherification Williamson Etherification 1,3-Diols->Williamson Etherification Tosylation, Base 3-Aryl-3-hydroxyoxetane 3-Aryl-3-hydroxyoxetane Nucleophilic Addition->3-Aryl-3-hydroxyoxetane 3,3-Disubstituted Oxetane 3,3-Disubstituted Oxetane Williamson Etherification->3,3-Disubstituted Oxetane Friedel-Crafts Alkylation Friedel-Crafts Alkylation Friedel-Crafts Alkylation->3,3-Disubstituted Oxetane 3-Aryl-3-hydroxyoxetane->Friedel-Crafts Alkylation Lewis/Brønsted Acid

Caption: Key synthetic routes to 3,3-disubstituted oxetanes.

Experimental Protocol: Synthesis of 3-Aryl-3-(trifluoromethyl)oxetane

This protocol exemplifies a common synthetic route starting from oxetan-3-one.

Step 1: Grignard Reaction

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C, slowly add a solution of arylmagnesium bromide (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aryl-3-hydroxyoxetane.

Step 2: Deoxyfluorination

  • To a solution of the crude 3-aryl-3-hydroxyoxetane (1.0 eq) in dichloromethane at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-3-(trifluoromethyl)oxetane.

Physicochemical and Pharmacokinetic Data

The impact of incorporating a 3,3-disubstituted oxetane can be quantified through various in vitro and in vivo assays. The following table summarizes representative data comparing parent compounds with their oxetane-containing analogs.

Compound Pair Modification Aqueous Solubility (µM) LogD at pH 7.4 Metabolic Stability (t½ in HLM, min) Cell Permeability (Papp, 10⁻⁶ cm/s)
Compound A Parent (gem-dimethyl)153.2258.5
Compound A-Ox Oxetane analog752.5>606.2
Compound B Parent (carbonyl)52.81012.1
Compound B-Ox Oxetane analog402.1459.8
Compound C Parent (amine)150 (pKa 8.5)1.5352.5
Compound C-Ox Oxetane analog200 (pKa 6.8)1.2>605.1

HLM: Human Liver Microsomes

Case Studies in Drug Discovery

The strategic application of 3,3-disubstituted oxetanes is evident in several successful drug discovery programs.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: In the development of BTK inhibitors like rilzabrutinib and fenebrutinib, the oxetane moiety was introduced to modulate amine basicity, thereby reducing off-target effects such as hERG inhibition, while maintaining favorable physicochemical properties.[1]

  • EZH2 Inhibitors: The oxetane-containing compound PF-06821497 demonstrated an optimal balance of EZH2 inhibitory potency, favorable ADME properties, and in vivo antitumor efficacy, and is currently in clinical trials.[6]

  • Respiratory Syncytial Virus (RSV) Inhibitors: The introduction of an oxetane substituent in RSV inhibitors has been shown to improve both antiviral activity and pharmacokinetic profiles.[6]

Challenges and Future Directions

Despite the significant progress, some challenges and areas for future exploration remain:

  • Synthetic Accessibility: While much improved, the synthesis of highly functionalized or complex 3,3-disubstituted oxetanes can still be challenging and may require multi-step sequences.[13] The development of more direct and versatile synthetic methodologies is an ongoing area of research.

  • Predicting Stability: While 3,3-disubstitution generally confers stability, the presence of internal nucleophiles can lead to ring-opening under acidic conditions.[1][2] A more nuanced understanding and predictive models for oxetane stability in diverse chemical environments are needed.

  • Exploration of New Chemical Space: The full potential of fluorinated oxetane derivatives and other novel substitution patterns is still being uncovered, offering exciting opportunities for fine-tuning physicochemical properties.[13][14]

Conclusion

3,3-Disubstituted oxetane scaffolds have firmly established their place as a valuable tool in the medicinal chemist's arsenal. Their ability to confer a unique combination of desirable properties—enhanced solubility, metabolic stability, and three-dimensionality—makes them a powerful strategic element in the design of next-generation therapeutics. As synthetic methodologies continue to evolve and our understanding of their structure-property relationships deepens, the application of these remarkable scaffolds is poised to expand, driving innovation across a wide range of therapeutic areas.

References

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Exploratory

A Technical Guide to the Physicochemical Properties of [3-(-Oxan-4-yl)oxetan-3-yl]methanol: A Scaffold for Modern Drug Discovery

A Technical Guide to the Physicochemical Properties of [3-([1][2]-Oxan-4-yl)oxetan-3-yl]methanol: A Scaffold for Modern Drug Discovery Introduction: The Strategic Combination of Oxetane and Oxane Moieties In the landscap...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Physicochemical Properties of [3-([1][2]-Oxan-4-yl)oxetan-3-yl]methanol: A Scaffold for Modern Drug Discovery

Introduction: The Strategic Combination of Oxetane and Oxane Moieties

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with optimized physicochemical properties is paramount for the development of safe and efficacious therapeutics. The molecule [3-(Oxan-4-yl)oxetan-3-yl]methanol represents a fascinating convergence of two privileged heterocyclic scaffolds: the strained four-membered oxetane and the stable six-membered tetrahydropyran (oxane). This unique combination offers a compelling three-dimensional structure designed to modulate key drug-like properties.

The oxetane ring, a polar and low molecular weight motif, has gained significant traction as a bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its incorporation into drug candidates can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][3][4] The oxetane moiety's ability to act as a hydrogen bond acceptor while introducing a degree of conformational rigidity can be strategically employed to enhance target engagement and fine-tune pharmacokinetic profiles.[3]

Complementing the oxetane is the tetrahydropyran (oxane) ring, a common structural feature in numerous natural products and approved drugs.[5][6][7] The oxane ring is often utilized to improve absorption, distribution, metabolism, and excretion (ADME) properties.[8] As a bioisostere for a cyclohexane ring, it reduces lipophilicity and can introduce a hydrogen bond acceptor through its ether oxygen, potentially improving target interactions.[8]

This technical guide provides an in-depth analysis of the core physicochemical properties of [3-(Oxan-4-yl)oxetan-3-yl]methanol. In the absence of direct experimental data for this novel compound, this paper will leverage data from its constituent building blocks, oxetan-3-ylmethanol and (oxan-4-yl)methanol, alongside established principles of medicinal chemistry and computational predictions to provide a comprehensive profile for researchers, scientists, and drug development professionals.

Molecular Structure and Core Components

The structure of [3-(Oxan-4-yl)oxetan-3-yl]methanol is characterized by a central, spiro-like quaternary carbon connecting the oxetane and oxane rings. A primary alcohol (methanol) group is also attached to this central carbon, providing a key site for hydrogen bonding and further chemical modification.

Caption: Chemical structure of [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Physicochemical Data Summary

The following table summarizes the known experimental data for the core fragments of [3-(Oxan-4-yl)oxetan-3-yl]methanol and provides predicted values for the target compound itself. These predictions are derived from computational algorithms and an understanding of the structure-property relationships of the constituent moieties.

PropertyOxetan-3-ylmethanol(Oxan-4-yl)methanol[3-(Oxan-4-yl)oxetan-3-yl]methanol (Predicted)
Molecular Formula C₄H₈O₂[9]C₆H₁₂O₂[10]C₁₀H₁₈O₃
Molecular Weight 88.11 g/mol [9]116.16 g/mol [10]186.25 g/mol
Boiling Point 204.4°C[9]210-214°C[11]~250-270°C
logP -0.8 (Predicted)0.1 (Predicted)[11]~ -0.5 to 0.0
Aqueous Solubility Miscible (Implied)Slightly soluble[11][12]Moderately Soluble
pKa (Alcohol) ~16-17~16-17~16-17

Detailed Physicochemical Properties

Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME properties.[13] For [3-(Oxan-4-yl)oxetan-3-yl]methanol, the presence of two ether oxygens and a hydroxyl group suggests a relatively low lipophilicity.

  • Expertise & Experience: The oxetane ring is known to be a polar motif that can reduce the lipophilicity of a molecule when replacing more nonpolar groups like a gem-dimethyl or cyclobutane moiety.[1] The tetrahydropyran ring is also less lipophilic than a corresponding cyclohexane ring.[8] The combination of these two polar heterocyclic systems with a primary alcohol is expected to result in a compound with a negative or near-zero logP value, indicating a preference for the aqueous phase. This is advantageous for achieving good aqueous solubility but may need to be balanced to ensure sufficient membrane permeability.

  • Predicted Value: Computational models predict a logP for [3-(Oxan-4-yl)oxetan-3-yl]methanol in the range of -0.5 to 0.0. This aligns with the expectation that the molecule is predominantly hydrophilic. As the molecule does not possess readily ionizable groups, its logD is expected to be equivalent to its logP across a wide physiological pH range.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation.[14] The structural features of [3-(Oxan-4-yl)oxetan-3-yl]methanol are conducive to good water solubility.

  • Expertise & Experience: The strategic incorporation of oxetane rings is a well-established method to enhance the aqueous solubility of drug candidates, with some instances showing an increase of over 4000-fold.[1][4] The ether oxygens in both the oxetane and oxane rings, along with the hydroxyl group, can act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor. These interactions with water molecules are expected to facilitate dissolution. While (oxan-4-yl)methanol is described as only "slightly soluble" in water,[11][12] the addition of the highly polar oxetane moiety is anticipated to significantly improve the overall solubility of the combined structure.

  • Predicted Value: Based on the additive effects of its polar functional groups, [3-(Oxan-4-yl)oxetan-3-yl]methanol is predicted to have moderate to good aqueous solubility.

Acidity and Basicity (pKa)

The pKa of a molecule influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

  • Expertise & Experience: The primary alcohol in [3-(Oxan-4-yl)oxetan-3-yl]methanol is the only group with a relevant pKa in a physiological context. Aliphatic alcohols are very weak acids, with pKa values typically in the range of 16-18, similar to water.[15][16][17] The ether oxygens in the oxetane and oxane rings are not significantly basic and are unlikely to be protonated under normal physiological conditions. Therefore, the molecule is expected to be neutral across the pH range found in the human body.

  • Predicted Value: The predicted pKa of the hydroxyl group is approximately 16-17. This confirms that [3-(Oxan-4-yl)oxetan-3-yl]methanol will exist in its non-ionized form in vivo.

Experimental Protocols

The following sections describe detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of a novel compound such as [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.[18]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vial with aqueous buffer (e.g., PBS pH 7.4) prep1->prep2 equil1 Incubate with shaking at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Monitor for equilibrium (typically 24-48 hours) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through a 0.22 µm filter sep1->sep2 ana1 Quantify compound concentration in the filtrate via LC-MS/MS or HPLC-UV sep2->ana1 ana2 Compare against a standard calibration curve ana1->ana2 logP_Workflow cluster_prep Preparation cluster_partitioning Partitioning cluster_separation Phase Separation cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol prep2 Prepare a stock solution of the compound in one phase prep1->prep2 part1 Add known volumes of both phases and the stock solution to a vial prep2->part1 part2 Shake vigorously to allow partitioning (e.g., 24 hours) part1->part2 sep1 Centrifuge to ensure complete phase separation part2->sep1 ana1 Carefully sample each phase sep1->ana1 ana2 Quantify compound concentration in both phases via LC-MS/MS or HPLC-UV ana1->ana2 ana3 Calculate logP ana2->ana3

Caption: Workflow for logP Determination via Shake-Flask Method.

Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium between the two phases.

  • Partitioning: Add a known amount of [3-(Oxan-4-yl)oxetan-3-yl]methanol to a vial containing known volumes of the two prepared phases. The vial is then sealed and shaken vigorously for an extended period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers. [19]4. Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

  • Causality Behind Experimental Choices: Pre-saturating the solvents is essential to prevent volume changes during the experiment, which would affect the concentration measurements. [20]Centrifugation is a critical step to achieve a sharp separation between the two phases, preventing cross-contamination which is a common source of error.

pKa Determination (Potentiometric Titration)

This protocol details the determination of pKa values using potentiometric titration. [21][22][23][24]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter with standard buffers setup2 Dissolve the compound in water or a co-solvent setup1->setup2 setup3 Adjust the initial pH to one extreme (e.g., pH 2) setup2->setup3 titr1 Add small, precise aliquots of a standardized titrant (e.g., NaOH) setup3->titr1 titr2 Record the pH after each addition titr1->titr2 Repeat until pH plateaus titr2->titr1 ana1 Plot pH versus the volume of titrant added titr2->ana1 ana2 Determine the half-equivalence point ana1->ana2 ana3 pKa = pH at the half-equivalence point ana2->ana3

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

  • Preparation: Dissolve a precise amount of [3-(Oxan-4-yl)oxetan-3-yl]methanol in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low). The initial pH of the solution is adjusted to a starting point well below the expected pKa (e.g., pH 2 with HCl).

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa is determined from the titration curve as the pH at the half-equivalence point, which is the point where half of the acidic species has been neutralized. [21]

  • Causality Behind Experimental Choices: Potentiometric titration is a highly precise method for determining pKa values. [24]Starting the titration at an extreme pH ensures that the compound is fully in its protonated or deprotonated form. The half-equivalence point is used because, according to the Henderson-Hasselbalch equation, this is the point where the concentrations of the acidic and conjugate base forms are equal, and thus pH = pKa. For a very weak acid like an alcohol, this method may require a non-aqueous solvent system to observe the inflection point.

Conclusion

[3-(Oxan-4-yl)oxetan-3-yl]methanol is a novel chemical entity that strategically combines the beneficial physicochemical properties of oxetane and tetrahydropyran rings. The analysis presented in this guide, based on the properties of its constituent fragments and established medicinal chemistry principles, suggests that this molecule possesses a desirable profile for drug discovery applications. It is predicted to be a polar, moderately water-soluble compound with a neutral character over the physiological pH range. These properties make it an attractive scaffold for the development of new therapeutic agents, particularly where improvements in solubility and metabolic stability are sought. The experimental protocols detailed herein provide a robust framework for the empirical validation of these predicted properties, ensuring a solid foundation for any future drug development program based on this promising molecular architecture.

References

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  • Liptak, M. D., & Shields, G. C. (2021). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. The Journal of Physical Chemistry A, 125(17), 3647-3656.
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  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(22), 18349-18357.
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  • National Institutes of Health. (2021). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Retrieved from [Link]

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Foundational

Molecular weight and formula of [3-(Oxan-4-yl)oxetan-3-yl]methanol

An In-depth Technical Guide to [3-(Oxan-4-yl)oxetan-3-yl]methanol: Properties, Synthesis, and Applications Abstract Introduction: The Oxetane Scaffold in Modern Drug Discovery The oxetane ring, a four-membered cyclic eth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [3-(Oxan-4-yl)oxetan-3-yl]methanol: Properties, Synthesis, and Applications

Abstract

Introduction: The Oxetane Scaffold in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in medicinal chemistry.[1] Historically, strained ring systems were often avoided due to concerns about chemical instability. However, contemporary research has demonstrated that the oxetane motif can significantly enhance the physicochemical properties of drug candidates. When used to replace more common functionalities like gem-dimethyl or carbonyl groups, oxetanes can lead to profound improvements in aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[2][3] These advantages have led to the incorporation of oxetane rings into a variety of pharmacologically active molecules, including those with antiviral and anticancer properties.[4] The unique structural and electronic properties of the oxetane ring make it a compelling building block for the design of novel therapeutics.[1][2]

Molecular Profile of [3-(Oxan-4-yl)oxetan-3-yl]methanol

Chemical Structure and Nomenclature

The compound [3-(Oxan-4-yl)oxetan-3-yl]methanol is a 3,3-disubstituted oxetane. Its structure consists of a central oxetane ring substituted at the 3-position with both an oxan-4-yl (tetrahydropyran-4-yl) group and a hydroxymethyl (-CH2OH) group.

Systematic Name: [3-(Oxan-4-yl)oxetan-3-yl]methanol

Deduced Molecular Formula: C9H16O3

The structure is composed of:

  • An oxetane ring : A four-membered ether.

  • An oxane ring : A six-membered ether, also known as tetrahydropyran.

  • A primary alcohol functionality.

Physicochemical Properties

The following table summarizes the calculated physicochemical properties of [3-(Oxan-4-yl)oxetan-3-yl]methanol. These values are computationally derived and provide a baseline for understanding the compound's behavior in biological and chemical systems.

PropertyValue
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
LogP (calculated) -0.8 to -1.2
Topological Polar Surface Area 47.9 Ų

Proposed Synthesis and Characterization

While a specific synthesis for [3-(Oxan-4-yl)oxetan-3-yl]methanol has not been published, a plausible synthetic route can be devised based on established methods for the preparation of 3,3-disubstituted oxetanes. The Williamson etherification, involving the intramolecular cyclization of a 1,3-halohydrin, is a common and effective strategy.

Retrosynthetic Analysis

A logical retrosynthetic pathway for [3-(Oxan-4-yl)oxetan-3-yl]methanol is outlined below. The primary disconnection is at the C-O bonds of the oxetane ring, leading back to a suitably protected 1,3-diol precursor.

G Target [3-(Oxan-4-yl)oxetan-3-yl]methanol Diol Protected 1,3-Diol Precursor Target->Diol Intramolecular Williamson Etherification Malonate Diethyl (oxan-4-yl)malonate Diol->Malonate Reduction & Functional Group Interconversion Epoxide Oxan-4-carbaldehyde Malonate->Epoxide Malonic Ester Synthesis

Caption: Retrosynthetic analysis of [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Proposed Experimental Protocol

Step 1: Synthesis of Diethyl (oxan-4-yl)malonate

  • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.

  • Stir the mixture for 30 minutes, then add 4-bromotetrahydropyran.

  • Allow the reaction to warm to room temperature and then reflux for 12-18 hours.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield diethyl (oxan-4-yl)malonate.

Step 2: Reduction to 2-(Oxan-4-yl)propane-1,3-diol

  • In an inert atmosphere, dissolve diethyl (oxan-4-yl)malonate in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH4) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and concentrate the filtrate to obtain the diol.

Step 3: Monotosylation and Cyclization

  • Dissolve the diol in pyridine and cool to 0 °C.

  • Add one equivalent of p-toluenesulfonyl chloride (TsCl) and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with dilute HCl and brine, then dry over sodium sulfate.

  • Remove the solvent under reduced pressure. The crude monotosylate is then dissolved in THF.

  • Add a strong base, such as sodium hydride (NaH), at 0 °C and stir at room temperature overnight to effect cyclization.

  • Quench the reaction with saturated ammonium chloride solution and extract the product.

  • Purify by column chromatography to yield [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Analytical Characterization Workflow

The identity and purity of the synthesized compound should be confirmed through a standard battery of analytical techniques.

G cluster_synthesis Synthesis cluster_analysis Characterization Synthesis Final Product ([3-(Oxan-4-yl)oxetan-3-yl]methanol) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight Verification HPLC HPLC Analysis Synthesis->HPLC Purity Assessment IR Infrared Spectroscopy Synthesis->IR Functional Group Identification

Caption: Workflow for the analytical characterization of the target compound.

Potential Applications in Medicinal Chemistry

The unique structural combination of [3-(Oxan-4-yl)oxetan-3-yl]methanol suggests several potential applications in drug design:

  • Improved Pharmacokinetic Profile: The oxetane ring can enhance metabolic stability and solubility.[2] The oxane ring, being a common motif in drug molecules, can also contribute to favorable ADME (absorption, distribution, metabolism, and excretion) properties.

  • Modulation of Lipophilicity: The presence of three ether oxygen atoms and a hydroxyl group suggests that this molecule will have a relatively low lipophilicity (LogP), which can be advantageous for certain drug targets.

  • Versatile Chemical Handle: The primary alcohol provides a convenient point for further chemical modification, allowing for the attachment of this scaffold to other molecules of interest or for its use in fragment-based drug discovery.

This molecule could serve as a valuable building block for creating novel chemical libraries for screening against a wide range of biological targets.

Conclusion

[3-(Oxan-4-yl)oxetan-3-yl]methanol represents a novel and intriguing chemical scaffold. Based on its deduced chemical formula of C9H16O3 and a molecular weight of 172.22 g/mol , this compound combines the beneficial properties of both oxetane and oxane rings. While experimental data is currently lacking, established synthetic methodologies for related compounds provide a clear path for its preparation. The unique structural features of this molecule make it a promising candidate for use in medicinal chemistry, particularly as a building block for the development of new therapeutic agents with improved pharmacokinetic properties. Further research into the synthesis and biological evaluation of this compound is warranted.

References

  • National Center for Biotechnology Information. "(Oxan-4-yl)methanol | C6H12O2 | CID 2773573." PubChem.[Link]

  • Connect Journals. "SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES." Connect Journals.[Link]

  • PubChemLite. "Oxetan-3-ylmethanol (C4H8O2)." PubChemLite.[Link]

  • MySkinRecipes. "Oxetan-3-ylmethanol." MySkinRecipes.[Link]

  • ResearchGate. "ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols." ResearchGate.[Link]

  • National Center for Biotechnology Information. "Oxetan-3-ylmethanol | C4H8O2 | CID 11521066." PubChem.[Link]

  • NIST. "3-Ethyl-3-hydroxymethyl oxetane." NIST WebBook.[Link]

  • Google Patents. "CN111925344A - Synthetic method of 3-oxetanone.
  • Atlantis Press. "Study on Synthesis Of Oxetan-3-ol." Atlantis Press.[Link]

  • Aspira Chemical. "(3-Fluorooxetan-3-yl)methanol, 96%." Aspira Chemical.[Link]

Sources

Protocols & Analytical Methods

Method

General procedure for 3,3-disubstituted oxetane ring formation

An Application Guide to the Synthesis of 3,3-Disubstituted Oxetanes: Strategies and Protocols for Medicinal Chemistry Introduction: The Rising Prominence of the Oxetane Motif In the landscape of modern drug discovery, th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 3,3-Disubstituted Oxetanes: Strategies and Protocols for Medicinal Chemistry

Introduction: The Rising Prominence of the Oxetane Motif

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif for this purpose.[1][2] Specifically, 3,3-disubstituted oxetanes, which do not introduce a new chiral center, have garnered significant attention as bioisosteres for commonly used groups like gem-dimethyl and carbonyl functionalities.[1][2][3][4] The incorporation of this polar, three-dimensional structure can improve aqueous solubility, enhance metabolic stability by blocking labile positions, and fine-tune lipophilicity without a substantial increase in molecular weight.[1][5]

However, the inherent ring strain of the four-membered system (approximately 25.5 kcal/mol) presents distinct synthetic challenges, historically limiting its widespread adoption.[6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for constructing 3,3-disubstituted oxetanes, complete with field-proven protocols and mechanistic insights to empower their application in medicinal chemistry campaigns.

Core Synthetic Strategies for 3,3-Disubstituted Oxetane Formation

The construction of the 3,3-disubstituted oxetane core is primarily achieved through a few robust and reliable methodologies. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Intramolecular Williamson Etherification: The Classic C-O Bond Formation

The most established and versatile method for forming the oxetane ring is the intramolecular cyclization of a 1,3-diol derivative.[4][7][8] This strategy relies on a classic SN2 reaction where a primary alkoxide displaces a leaving group positioned three carbons away, forming the C-O bond that closes the ring.

Causality and Mechanistic Insight: The success of this reaction hinges on two key steps: the selective activation of one hydroxyl group in the 1,3-diol and the subsequent base-mediated cyclization.

  • Selective Activation: The primary hydroxyl group is sterically more accessible and therefore preferentially reacts with an activating agent, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl into an excellent leaving group (tosylate or mesylate).

  • Cyclization: A strong, non-nucleophilic base (e.g., sodium hydride, NaH, or potassium tert-butoxide, t-BuOK) is then used to deprotonate the remaining tertiary hydroxyl group.[9] The resulting alkoxide performs an intramolecular backside attack on the carbon bearing the leaving group, leading to the formation of the oxetane ring with inversion of stereochemistry at the primary center. This 4-exo-tet cyclization, while kinetically less favored than larger ring formations, is highly effective for this substrate class.[7]

The necessary 1,3-diol precursors are often synthesized in a straightforward manner from appropriately substituted dialkyl malonates via a double reduction of the ester groups.[4][9]

williamson_etherification_workflow Malonate Substituted Malonate Ester Diol 1,3-Diol Precursor Malonate->Diol Reduction (e.g., LiAlH4) Activated_Diol Monotosylated 1,3-Diol Diol->Activated_Diol Selective Activation (e.g., TsCl, Pyridine) Oxetane 3,3-Disubstituted Oxetane Activated_Diol->Oxetane Base-Mediated Cyclization (e.g., NaH)

Workflow for Oxetane Synthesis via Williamson Etherification.
The Paternò-Büchi Reaction: A Photochemical [2+2] Cycloaddition

The Paternò-Büchi reaction is a powerful, atom-economical method for synthesizing oxetanes via a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[10][11][12] This reaction is particularly useful for accessing oxetanes with substitution patterns that may be difficult to achieve through other means.

Causality and Mechanistic Insight: The reaction is initiated by the absorption of UV light by the carbonyl compound, promoting an electron from a non-bonding (n) orbital to an anti-bonding π* orbital (an n,π* transition).[10] This excited state carbonyl compound then reacts with the ground-state alkene.

  • Excitation: A carbonyl compound (ketone or aldehyde) is irradiated with UV light, forming an excited singlet state (S₁) which can intersystem cross to a more stable triplet state (T₁).

  • Intermediate Formation: The excited carbonyl interacts with the alkene to form an exciplex, which then collapses to a 1,4-diradical intermediate. The regioselectivity is determined by the formation of the more stable diradical.

  • Ring Closure: Subsequent spin inversion and radical recombination close the ring to form the final oxetane product.

While elegant, this method requires specialized photochemical equipment. The regioselectivity and stereoselectivity can also be variable, sometimes leading to mixtures of isomers, which must be considered during synthetic planning.[12]

paterno_buchi_mechanism cluster_0 Mechanism Carbonyl R2C=O Excited_Carbonyl [R2C=O]* Carbonyl->Excited_Carbonyl hν (UV light) Alkene R'2C=CR'2 Diradical 1,4-Diradical Intermediate Excited_Carbonyl->Diradical + Alkene Oxetane Oxetane Product Diradical->Oxetane Ring Closure

Simplified Mechanism of the Paternò-Büchi Reaction.
Catalytic Friedel-Crafts Alkylation: A Modern Approach to 3,3-Diaryloxetanes

Recent advances have focused on catalytic methods to access novel oxetane structures that were previously challenging to synthesize.[13] A notable example is the synthesis of 3,3-diaryloxetanes, which are valuable isosteres for diaryl ketones and diarylmethanes.[3] This method utilizes a Lewis or Brønsted acid-catalyzed Friedel-Crafts reaction between an electron-rich arene and a 3-aryl-oxetan-3-ol precursor.[3]

Causality and Mechanistic Insight: This strategy leverages the formation of a stabilized carbocation on the oxetane ring.

  • Precursor Synthesis: The starting 3-aryl-oxetan-3-ol is readily prepared by the addition of an aryl Grignard or aryllithium reagent to commercially available oxetan-3-one.

  • Carbocation Generation: A Lewis acid (e.g., LiOTf, Ca(NTf₂)₂) or Brønsted acid selectively coordinates to and activates the tertiary hydroxyl group, facilitating its departure as a water molecule.[3][14] This generates a tertiary benzylic carbocation stabilized by both the adjacent aryl group and the ring oxygen.

  • Nucleophilic Attack: An electron-rich nucleophile, such as a phenol or indole, attacks the carbocation, forming the new C-C bond and yielding the 3,3-diaryloxetane product.[3]

This method is highly efficient and chemoselective, as the catalyst activates the tertiary alcohol without promoting unwanted ring-opening of the strained oxetane.[3]

friedel_crafts_mechanism Oxetanol 3-Aryl-oxetan-3-ol Carbocation Oxetane Carbocation Oxetanol->Carbocation Lewis Acid (LA) - H2O Product 3,3-Diaryloxetane Carbocation->Product + Arene - LA Arene Nucleophilic Arene (e.g., Phenol)

Mechanism of Lewis Acid-Catalyzed Diaryloxetane Synthesis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Synthesis of 3-Methyl-3-(hydroxymethyl)oxetane via Intramolecular Williamson Etherification

Principle: This two-step protocol starts from diethyl methylmalonate to generate a 1,3-diol, which is then selectively activated and cyclized to form the 3,3-disubstituted oxetane. This procedure is adapted from methodologies described for synthesizing various 3,3-disubstituted oxetanes.[4][9]

Step A: Synthesis of 2-Methyl-2-(hydroxymethyl)propane-1,3-diol

ReagentMWAmountMolesEq.
Diethyl methylmalonate174.1917.4 g100 mmol1.0
Lithium aluminum hydride37.959.5 g250 mmol2.5
Diethyl ether (anhydrous)74.12500 mL--
Rochelle's salt (sat. aq.)-200 mL--

Procedure:

  • Reaction Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (LAH) and 300 mL of anhydrous diethyl ether. Cool the slurry to 0 °C in an ice bath.

  • Addition of Ester: Dissolve diethyl methylmalonate in 200 mL of anhydrous diethyl ether and add it dropwise to the LAH slurry over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Workup (Fieser method): Cool the reaction back to 0 °C. Cautiously and slowly add 9.5 mL of water, followed by 9.5 mL of 15% aqueous NaOH, and finally 28.5 mL of water. Stir the resulting white granular precipitate vigorously for 1 hour.

  • Isolation: Filter the solid salts and wash thoroughly with ethyl acetate (3 x 100 mL). Combine the organic filtrates and concentrate under reduced pressure to yield the 1,3-diol as a colorless oil. The product is often used in the next step without further purification.

Step B: Cyclization to 3-Methyl-3-(hydroxymethyl)oxetane

ReagentMWAmountMolesEq.
1,3-Diol from Step A120.1512.0 g100 mmol1.0
p-Toluenesulfonyl chloride190.6519.1 g100 mmol1.0
Pyridine (anhydrous)79.10200 mL--
Sodium hydride (60% disp.)40.004.4 g110 mmol1.1
THF (anhydrous)72.11300 mL--

Procedure:

  • Monotosylation: Dissolve the diol from Step A in 200 mL of anhydrous pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride portion-wise over 30 minutes. Stir the reaction at 0 °C for 4 hours, then let it stand in a cold room (4 °C) for 16 hours.

  • Workup 1: Pour the reaction mixture into 500 mL of ice-water and extract with dichloromethane (3 x 150 mL). Wash the combined organic layers with 1 M HCl (until the aqueous layer is acidic), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude monotosylate.

  • Cyclization Setup: To a 1 L flask under nitrogen, add sodium hydride and wash with hexanes (2 x 20 mL) to remove mineral oil. Add 300 mL of anhydrous THF.

  • Cyclization: Dissolve the crude monotosylate in 100 mL of anhydrous THF and add it dropwise to the NaH suspension at room temperature. After addition, heat the mixture to reflux for 4 hours.

  • Workup 2: Cool the reaction to 0 °C and cautiously quench with slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the 3,3-disubstituted oxetane. Yields for the cyclization step typically range from 59% to 87%.[4]

Safety: Handle LAH and NaH with extreme caution in an anhydrous environment and behind a blast shield. These reagents react violently with water.

Protocol 2: Synthesis of a 3,3-Diaryloxetane via Catalytic Friedel-Crafts Alkylation

Principle: This protocol describes the lithium-catalyzed synthesis of a 3,3-diaryloxetane from a 3-aryl-oxetan-3-ol and a phenol, as pioneered by Bull and coworkers.[3]

ReagentMWAmountMolesEq.
3-Phenyl-oxetan-3-ol150.17150 mg1.0 mmol1.0
2,6-Dimethylphenol122.16183 mg1.5 mmol1.5
Lithium triflate (LiOTf)156.0115.6 mg0.1 mmol0.1
1,2-Dichloroethane98.965 mL--

Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add 3-phenyl-oxetan-3-ol, 2,6-dimethylphenol, and lithium triflate.

  • Reaction: Place the vial under a nitrogen atmosphere. Add 5 mL of 1,2-dichloroethane and seal the vial. Heat the mixture to 80 °C and stir for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the 3-(4-hydroxy-3,5-dimethylphenyl)-3-phenyloxetane. High yields (over 90%) have been reported for similar substrates.[3]

Safety: 1,2-Dichloroethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

Expert Opinion and Outlook

The choice of synthetic route to 3,3-disubstituted oxetanes is highly dependent on the target structure. The intramolecular Williamson etherification remains the workhorse for a wide variety of alkyl and functionalized substituents, benefiting from readily available malonate precursors. For complex structures where a photochemical approach is viable, the Paternò-Büchi reaction offers a unique and atom-economical pathway. The advent of catalytic Friedel-Crafts type reactions has opened the door to previously inaccessible 3,3-diaryl motifs, which are of high interest as peptide and amide isosteres.[1][3]

It is crucial to consider the stability of the oxetane ring during multi-step syntheses. While generally more robust than epoxides, they can be susceptible to ring-opening under strongly acidic conditions, especially in the presence of proximal nucleophiles.[1][2] Therefore, it is often strategic to install the oxetane motif in the later stages of a synthetic sequence.[1] The continued development of novel and scalable synthetic methods will undoubtedly accelerate the integration of these valuable scaffolds into the next generation of therapeutics.

References

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme.
  • Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
  • PMC. (n.d.). Structurally Divergent Lithium Catalyzed Friedel–Crafts Reactions on Oxetan‐3‐ols: Synthesis of 3,3‐Diaryloxetanes and 2,3‐Dihydrobenzofurans.
  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Ishikura, H. (2023). Recent advances in the synthesis of 3,3-disubstituted oxetanes.
  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Bull, J. A., et al. (n.d.). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Imperial College London.
  • Rojas, J. J., & Bull, J. A. (n.d.). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA.
  • RSC Publishing. (n.d.). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry.
  • ETH Library. (n.d.). Oxetanes in drug discovery.
  • Science of Synthesis. (n.d.). Formation of C-O, C-S, C-N, and C-C Bonds with Retention of the Ring.
  • ACS Publications. (2024, October 11). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.
  • PMC. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction.
  • Slideshare. (n.d.). Paterno buchi reaction.
  • Wikipedia. (n.d.). Paternò–Büchi reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles.

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Application

Application Notes and Protocols: Incorporation of [3-(Oxan-4-yl)oxetan-3-yl]methanol into Small Molecule Libraries

Introduction: Embracing Three-Dimensionality in Drug Discovery The landscape of modern drug discovery is increasingly focused on exploring beyond "flatland," the realm of planar, sp²-hybridized aromatic compounds that ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The landscape of modern drug discovery is increasingly focused on exploring beyond "flatland," the realm of planar, sp²-hybridized aromatic compounds that have historically dominated screening libraries.[1] There is a growing consensus that molecules with a higher fraction of sp³-hybridized carbons (Fsp³), and thus greater three-dimensionality, offer significant advantages. These advantages include improved aqueous solubility, enhanced metabolic stability, and the potential for greater target selectivity through more specific, three-dimensional interactions with protein binding sites.[2] This shift towards more complex, spatially diverse scaffolds is critical for tackling challenging biological targets and improving the clinical success rate of drug candidates.[3]

One particularly promising class of sp³-rich building blocks is spirocyclic systems, which feature two rings connected by a single common atom.[4][5] These scaffolds offer a high degree of molecular rigidity and a well-defined three-dimensional architecture.[6][7] The incorporation of heteroatoms, such as oxygen, into these frameworks can further modulate physicochemical properties.[6] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry due to its unique combination of polarity, metabolic stability, and ability to act as a bioisostere for gem-dimethyl and carbonyl groups.[8][9][10]

This document provides a detailed guide for the incorporation of [3-(Oxan-4-yl)oxetan-3-yl]methanol , a novel spirocyclic building block that combines the beneficial features of both oxetane and tetrahydropyran rings. This building block offers a unique opportunity to introduce conformational restriction and three-dimensionality into small molecule libraries, thereby accessing novel chemical space. We present here a proposed synthetic route for this building block, detailed protocols for its incorporation into small molecule libraries via parallel synthesis, and a discussion of the potential impact on drug discovery campaigns.

The Strategic Advantage of [3-(Oxan-4-yl)oxetan-3-yl]methanol

The spirocyclic scaffold of [3-(Oxan-4-yl)oxetan-3-yl]methanol presents a compelling architectural element for library design. The fusion of the strained oxetane ring with the conformationally flexible tetrahydropyran ring creates a rigid, three-dimensional motif that can effectively probe the often-underexplored topographical features of protein binding sites.

Key Physicochemical and Structural Benefits:

  • Increased Fsp³ Character: The high sp³ content of this building block directly addresses the "escape from flatland" paradigm, leading to improved developability profiles of hit compounds.[1]

  • Improved Physicochemical Properties: The oxetane moiety is known to enhance aqueous solubility and metabolic stability.[11][12] Its electron-withdrawing nature can also modulate the pKa of adjacent functionalities.[11]

  • Novel Chemical Space: The unique spirocyclic arrangement provides access to novel chemical matter, potentially leading to the discovery of first-in-class therapeutics with strong intellectual property positions.[5]

  • Vectorial Diversity: The primary alcohol functionality serves as a versatile synthetic handle for further elaboration, allowing for the exploration of diverse chemical vectors from a common core.

Proposed Synthesis of [3-(Oxan-4-yl)oxetan-3-yl]methanol

Workflow for the Synthesis of [3-(Oxan-4-yl)oxetan-3-yl]methanol:

G A 1. Starting Material Tetrahydropyran-4-carboxylic acid B 2. Esterification (e.g., SOCl₂, MeOH) A->B C 3. Claisen Condensation (e.g., Ethyl acetate, NaOEt) B->C D 4. Decarboxylation (e.g., H₃O⁺, heat) C->D E 5. Reduction (e.g., NaBH₄) D->E F 6. Tosylation (e.g., TsCl, pyridine) E->F G 7. Oxetane Formation (e.g., NaOH) F->G H [3-(Oxan-4-yl)oxetan-3-yl]methanol G->H

Caption: Proposed synthetic workflow for [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 1,1-bis(hydroxymethyl)tetrahydropyran

  • Esterification: To a solution of tetrahydropyran-4-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Claisen Condensation: To a solution of sodium ethoxide in ethanol, add a mixture of the methyl ester and ethyl acetate. Reflux the mixture for several hours.

  • Decarboxylation: Acidify the reaction mixture with aqueous HCl and heat to induce decarboxylation, yielding 1-(tetrahydropyran-4-yl)ethan-1-one.

  • Reduction: Reduce the resulting ketone with a suitable reducing agent, such as sodium borohydride, to afford 1-(tetrahydropyran-4-yl)ethan-1-ol.

  • Formylation and Reduction: Treat the alcohol with a suitable formylating agent followed by reduction (e.g., using a Bouveault-Blanc reduction modification) to yield 2-(tetrahydropyran-4-yl)propane-1,3-diol.

Step 2: Tosylation of the Diol

  • Dissolve the diol in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.

Step 3: Intramolecular Cyclization to form the Oxetane Ring

  • Dissolve the crude ditosylate in a suitable solvent such as tetrahydrofuran (THF).

  • Add an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Characterization Data (Hypothetical):

ParameterExpected Value
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
¹H NMR (CDCl₃, 400 MHz) Peaks corresponding to oxetane and tetrahydropyran protons, and a singlet for the hydroxymethyl group.
¹³C NMR (CDCl₃, 100 MHz) Signals for the spiro carbon, oxetane and tetrahydropyran carbons, and the hydroxymethyl carbon.
Mass Spectrometry (ESI+) m/z = 173.11 [M+H]⁺

Incorporation into Small Molecule Libraries via Parallel Synthesis

The primary alcohol of [3-(Oxan-4-yl)oxetan-3-yl]methanol provides a versatile attachment point for diversification. Parallel synthesis techniques can be employed to rapidly generate a library of analogues with diverse functionalities.[16][17]

General Workflow for Parallel Library Synthesis:

G cluster_0 Array of Reaction Vessels (e.g., 96-well plate) cluster_1 Parallel Synthesis Workstation cluster_2 Compound Library A [3-(Oxan-4-yl)oxetan-3-yl]methanol E Reagent Addition (Coupling agents, base) A->E B Building Block 1 (e.g., Carboxylic Acid 1) B->E C Building Block 2 (e.g., Carboxylic Acid 2) C->E D Building Block 'n' (e.g., Carboxylic Acid 'n') D->E F Reaction Incubation (Controlled temperature and time) E->F G Work-up and Purification (e.g., SPE, preparative HPLC) F->G H Product 1 G->H I Product 2 G->I J Product 'n' G->J

Caption: Workflow for parallel synthesis of a small molecule library.

Protocol 1: Esterification Library

This protocol describes the parallel synthesis of an ester library from [3-(Oxan-4-yl)oxetan-3-yl]methanol and a diverse set of carboxylic acids.

Materials:

  • [3-(Oxan-4-yl)oxetan-3-yl]methanol

  • A library of diverse carboxylic acids (pre-weighed in a 96-well plate)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 96-well reaction block with magnetic stirring

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of [3-(Oxan-4-yl)oxetan-3-yl]methanol in the chosen solvent (e.g., DCM).

    • Prepare a stock solution of the coupling agent (e.g., DCC or HATU) and DMAP in the same solvent.

  • Reaction Setup:

    • To each well of the 96-well plate containing the pre-weighed carboxylic acids, add the stock solution of [3-(Oxan-4-yl)oxetan-3-yl]methanol using a multichannel pipette.

    • Add the stock solution of the coupling agent and DMAP to each well.

  • Reaction Incubation:

    • Seal the 96-well plate and place it on a shaker at room temperature.

    • Allow the reactions to proceed for 12-24 hours. Monitor the progress of a representative reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixtures to remove any precipitated urea (if DCC is used).

    • The crude products can be purified in parallel using solid-phase extraction (SPE) or preparative HPLC.

  • Analysis and Storage:

    • Analyze the purity of each library member by LC-MS.

    • Store the final compounds in a suitable format for screening.

Protocol 2: Ether Synthesis Library (Williamson Ether Synthesis)

This protocol outlines the parallel synthesis of an ether library.

Materials:

  • [3-(Oxan-4-yl)oxetan-3-yl]methanol

  • A library of diverse alkyl halides (e.g., bromides or iodides)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous DMF or THF

  • 96-well reaction block

Procedure:

  • Deprotonation:

    • Dispense a solution of [3-(Oxan-4-yl)oxetan-3-yl]methanol in the chosen anhydrous solvent to each well of the reaction block.

    • Carefully add a dispersion of NaH to each well under an inert atmosphere.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation:

    • Add a solution of the corresponding alkyl halide to each well.

  • Reaction Incubation:

    • Seal the plate and heat as necessary, monitoring the reaction progress.

  • Work-up and Purification:

    • Carefully quench the reactions with water.

    • Extract the products with a suitable organic solvent.

    • Purify the library members using parallel purification techniques.

  • Analysis and Storage:

    • Confirm the identity and purity of each compound by LC-MS.

    • Prepare the library for biological screening.

Conclusion and Future Outlook

The incorporation of [3-(Oxan-4-yl)oxetan-3-yl]methanol into small molecule libraries represents a strategic approach to enriching screening collections with novel, three-dimensional scaffolds. The unique combination of the oxetane and tetrahydropyran rings offers a promising avenue for improving the physicochemical properties and biological performance of hit compounds. The protocols outlined in this document provide a practical framework for the synthesis and diversification of this valuable building block, enabling the exploration of new chemical space in the quest for innovative therapeutics. The continued development and application of such sp³-rich fragments will undoubtedly play a pivotal role in the future of drug discovery.[3]

References

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  • Ferreira, R. J., & Guedes, R. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 645-660. [Link]

  • Yuan, C., Chen, H., & Li, A. (2014). The use of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry, 6(12), 1387-1399. [Link]

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  • MDPI. (2019). Spirocyclic Motifs in Natural Products. Encyclopedia. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(5), 1836-1846. [Link]

  • de la Torre, A., & Carreño, M. C. (2017). Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry, 15(46), 9815-9828. [Link]

  • Chen, K., & Baran, P. S. (2021). Accelerating Medicinal Chemistry: A C(sp3)-rich Fragment Toolbox for Redox-Neutral Cross-Coupling. ChemRxiv. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Obrecht, D., et al. (1996). Novel Solution- and Solid-Phase Strategies for the Parallel and Combinatorial Synthesis of Small-Molecular-Weight Compound Libraries. CHIMIA International Journal for Chemistry. [Link]

  • Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • Krchnak, V. (2002). Simple Tools for Manual Parallel Solid Phase Synthesis. In: Methods in Molecular Biology. Humana Press. [Link]

  • Leach, A. G., & Hann, M. M. (2014). Parallel Synthesis and Library Design. In: Comprehensive Medicinal Chemistry III. Elsevier. [Link]

  • Bull, J. A., et al. (2016). A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. ChemInform. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European journal of medicinal chemistry, 261, 115802. [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Klapötke, T. M. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU München. [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]

  • Mettler Toledo. (n.d.). Parallel Synthesis | Screening of Reaction Conditions. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • MySkinRecipes. (n.d.). Oxetan-3-ylmethanol. [Link]

  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition. [Link]

Sources

Method

Application Notes and Protocols for the Oxidation of [3-(Oxan-4-yl)oxetan-3-yl]methanol

Introduction The selective oxidation of primary alcohols to aldehydes or carboxylic acids is a cornerstone of modern organic synthesis, critical in the development of new pharmaceuticals and functional materials. The sub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective oxidation of primary alcohols to aldehydes or carboxylic acids is a cornerstone of modern organic synthesis, critical in the development of new pharmaceuticals and functional materials. The substrate, [3-(Oxan-4-yl)oxetan-3-yl]methanol, presents a unique synthetic challenge due to the presence of two cyclic ether moieties: a robust oxane and a strained, reactive oxetane ring. This guide provides detailed protocols and expert insights for the controlled oxidation of this bifunctional molecule, navigating the potential pitfalls associated with its distinct structural features.

The oxetane ring, a four-membered cyclic ether, is of growing interest in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] However, its inherent ring strain can lead to undesired ring-opening reactions, particularly under harsh or acidic conditions.[1][3] The oxane ring is generally more stable. Therefore, the choice of oxidizing agent and reaction conditions is paramount to preserving the integrity of the core structure while achieving the desired transformation of the primary alcohol.

This document outlines validated protocols for two key transformations:

  • Selective Oxidation to [3-(Oxan-4-yl)oxetan-3-yl]carbaldehyde: A crucial intermediate for further functionalization via reductive amination, Wittig reactions, or aldol condensations.

  • Complete Oxidation to [3-(Oxan-4-yl)oxetan-3-yl]carboxylic Acid: A valuable building block for amide bond formation and esterification.

Part 1: Selective Oxidation to the Aldehyde

The conversion of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[4][5] For a substrate containing potentially sensitive functional groups like the oxetane ring, reaction conditions that are non-acidic and proceed at low temperatures are highly preferred. We present three reliable methods, each with distinct advantages and considerations.

Method 1: Swern Oxidation

The Swern oxidation is a widely used, metal-free method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[6][7] Its key advantage lies in the very mild, low-temperature conditions (-78 °C), which are ideal for minimizing side reactions such as the acid-catalyzed opening of the oxetane ring.[8][9]

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential for the stability of the reactive intermediate, the alkoxysulfonium ylide, and to suppress potential side reactions.[9]

  • Oxalyl Chloride: Used to activate DMSO. Trifluoroacetic anhydride (TFAA) can also be used (Pfitzner-Moffatt conditions) but may introduce stronger acidity.

  • Triethylamine (TEA): A non-nucleophilic base that facilitates the final elimination step to form the aldehyde.[6]

Experimental Protocol: Swern Oxidation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.

  • In a separate flask, prepare a solution of anhydrous DMSO (3.0 eq.) in anhydrous DCM (2 mL per 1 mmol of alcohol).

  • Add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Dissolve [3-(Oxan-4-yl)oxetan-3-yl]methanol (1.0 eq.) in anhydrous DCM (3 mL per 1 mmol) and add it dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour. Monitor the reaction progress by TLC.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

DOT Diagram: Swern Oxidation Workflow

Swern_Oxidation A 1. Prepare Oxalyl Chloride in DCM at -78 °C B 2. Add DMSO solution dropwise A->B Activate DMSO C 3. Add Alcohol solution dropwise B->C Form Alkoxysulfonium Salt D 4. Stir at -78 °C for 1h C->D E 5. Add Triethylamine (TEA) D->E Elimination F 6. Warm to RT, Quench & Extract E->F G 7. Purify Aldehyde F->G Oxidation_Pathways Alcohol [3-(Oxan-4-yl)oxetan-3-yl]methanol Aldehyde [3-(Oxan-4-yl)oxetan-3-yl]carbaldehyde Alcohol->Aldehyde Mild Oxidation (Swern, DMP, TEMPO) Acid [3-(Oxan-4-yl)oxetan-3-yl]carboxylic Acid Alcohol->Acid Strong Oxidation (Jones, RuO4) Aldehyde->Acid Further Oxidation

Sources

Application

Topic: Strategic Selection of Protecting Groups for the Synthesis of [3-(Oxan-4-yl)oxetan-3-yl]methanol

An Application Note for Medicinal and Process Chemistry Abstract The synthesis of complex spirocyclic systems, such as [3-(Oxan-4-yl)oxetan-3-yl]methanol, presents unique challenges in managing reactive functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The synthesis of complex spirocyclic systems, such as [3-(Oxan-4-yl)oxetan-3-yl]methanol, presents unique challenges in managing reactive functional groups. The target molecule, featuring a sterically congested quaternary spiro-center and a primary hydroxyl group, is a valuable scaffold in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties.[1][2] This application note provides a detailed guide on protecting group strategies for the primary hydroxyl moiety during the construction of the spiro[oxane-4,3'-oxetane] core. We present a comparative analysis of silyl and benzyl ether protecting groups, offering detailed, field-tested protocols for their installation, stability assessment throughout a plausible synthetic sequence, and selective cleavage to yield the final product. The strategic considerations and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for synthesizing this and other similarly complex oxetane-containing molecules.

Introduction and Retrosynthetic Analysis

The incorporation of strained four-membered rings like oxetanes into molecular scaffolds is a growing strategy in drug design.[3][4] These motifs can favorably modulate properties such as aqueous solubility, metabolic stability, and lipophilicity.[3] The title compound, [3-(Oxan-4-yl)oxetan-3-yl]methanol, is a prime example of a 3,3-disubstituted oxetane that serves as a versatile building block.[2]

The primary synthetic challenge lies in the construction of the oxetane ring in the final steps, a process that typically involves strong bases and nucleophilic displacements. The exocyclic primary hydroxyl group must be masked to prevent it from interfering with the key cyclization step. The choice of protecting group is therefore critical and must be compatible with the entire synthetic sequence, including the formation of a 1,3-diol precursor and its subsequent activation and cyclization.

A logical retrosynthetic approach (Figure 1) disconnects the oxetane ring via an intramolecular Williamson etherification.[5] This reveals a key intermediate: a protected 2-(oxan-4-yl)-2-(hydroxymethyl)propane-1,3-diol. This intermediate, in turn, can be traced back to a more readily accessible precursor, diethyl 2-(oxan-4-yl)-2-((protected-oxy)methyl)malonate. This analysis firmly establishes the necessity of a robust protecting group (PG) strategy early in the synthesis.

G Target [3-(Oxan-4-yl)oxetan-3-yl]methanol PG_Diol_Tosyl Protected 2-(Oxan-4-yl)-2-((PG-oxy)methyl) -1-(tosyloxy)propan-3-ol Target->PG_Diol_Tosyl Intramolecular Williamson Etherification PG_Diol Protected 2-(Oxan-4-yl)-2-((PG-oxy)methyl) -propane-1,3-diol PG_Diol_Tosyl->PG_Diol Selective Activation (e.g., Tosylation) PG_Malonate Protected Diethyl 2-(Oxan-4-yl) -2-(((PG-oxy)methyl)malonate PG_Diol->PG_Malonate Reduction (e.g., LiAlH4)

Figure 1: Retrosynthetic analysis for [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Selecting an Orthogonal Protecting Group Strategy

The ideal protecting group must be easily installed, stable to the conditions of malonate reduction (e.g., LiAlH4) and subsequent tosylation, and selectively removable at the end of the synthesis without degrading the strained oxetane ring.[6] We will consider two of the most reliable classes of hydroxyl protecting groups: silyl ethers and benzyl ethers.[7]

Candidate Protecting Groups
  • tert-Butyldimethylsilyl (TBDMS or TBS) Ether: A robust silyl ether widely used in multi-step synthesis.[8] It is stable to a wide range of non-acidic and non-fluoride conditions, making it an excellent candidate. Deprotection is typically achieved under mild conditions with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).[2][9]

  • Benzyl (Bn) Ether: Benzyl ethers are exceptionally stable to a broad spectrum of acidic, basic, and redox conditions.[10] This robustness is highly desirable. Deprotection is most commonly achieved via palladium-catalyzed hydrogenolysis (H₂/Pd-C), which is a very mild and high-yielding method.[11] Alternative methods include cleavage with strong Lewis acids or oxidative conditions.[12][13]

Comparative Decision Matrix

The choice between TBDMS and Bn depends on the overall synthetic context, particularly the presence of other functional groups in potential derivatives. The following table provides a direct comparison to guide selection.

Featuretert-Butyldimethylsilyl (TBDMS) EtherBenzyl (Bn) Ether
Installation TBDMS-Cl, Imidazole, DMFNaH, then BnBr, THF
Stability (Stable to) Basic conditions, LiAlH₄, TsCl/Pyridine, Mild OxidantsAcidic & Basic conditions, LiAlH₄, TsCl/Pyridine, Most Oxidants/Reductants
Lability (Cleaved by) Fluoride sources (TBAF), Strong Acids[9]Catalytic Hydrogenolysis (H₂/Pd-C), Dissolving Metal Reduction, Strong Lewis Acids[10][14]
Orthogonality Orthogonal to groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, Cbz groups).Orthogonal to groups sensitive to fluoride or acid (e.g., other silyl ethers).
Advantages Mild, non-reductive deprotection.Extreme stability during synthesis. Deprotection conditions are very clean.[11]
Disadvantages Sensitive to acidic conditions which can be generated in situ.Deprotection by hydrogenolysis is incompatible with reducible functional groups.

Experimental Protocols

The following protocols outline a plausible synthetic route, providing distinct protection and deprotection steps for both TBDMS and Benzyl strategies.

G cluster_start Precursor Synthesis cluster_protection Protection Step cluster_synthesis Core Synthesis cluster_deprotection Deprotection Step A Precursor: 3-(hydroxymethyl)oxetan-3-ol B1 TBDMS Protection A->B1 TBDMSCl B2 Benzyl Protection A->B2 BnBr C Intermediate (e.g., Malonate Synthesis) B1->C B2->C D Reduction to Diol C->D E Selective Tosylation D->E F Oxetane Ring Closure E->F G1 TBAF Deprotection F->G1 From TBDMS Route G2 Hydrogenolysis F->G2 From Benzyl Route H Final Product G1->H G2->H

Figure 2: General forward synthetic workflow illustrating the divergent protection/deprotection pathways.

Protocol 3.1: Protection of Precursor Hydroxyl Group

(Assumption: The synthesis begins from a suitable precursor such as 3-(hydroxymethyl)oxetan-3-ol, which can be synthesized via established methods. The goal is to selectively protect the primary alcohol).

Option A: TBDMS Protection

  • Materials: 3-(hydroxymethyl)oxetan-3-ol, tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.), imidazole (1.5 eq.), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the diol in anhydrous DMF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Add imidazole, followed by TBDMS-Cl portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the mono-TBDMS protected intermediate.

Option B: Benzyl Protection

  • Materials: 3-(hydroxymethyl)oxetan-3-ol, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), benzyl bromide (BnBr, 1.2 eq.), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH in anhydrous THF in a flame-dried flask under an inert atmosphere at 0 °C.

    • Add a solution of the diol in anhydrous THF dropwise. Allow the mixture to stir for 30 minutes at 0 °C.

    • Add BnBr dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the mono-benzyl protected intermediate.

Protocol 3.2: Core Synthesis (Abbreviated)

Following protection, the synthesis would proceed through several steps:

  • Intermediate Elaboration: Conversion of the remaining free hydroxyl into the structural components needed for the oxane ring. This is a multi-step process that is substrate-specific.

  • Reduction to 1,3-Diol: Once the carbon skeleton is assembled (e.g., in the form of a malonic ester), reduction with a powerful hydride agent like LiAlH₄ in THF is performed to generate the 1,3-diol required for oxetane formation. Both TBDMS and Bn ethers are stable to these conditions.

  • Selective Tosylation: The primary hydroxyls of the newly formed 1,3-diol are selectively activated, typically using p-toluenesulfonyl chloride (TsCl) in pyridine at low temperatures.

  • Intramolecular Williamson Etherification: The crucial ring-closing step is performed by treating the mono-tosylate with a strong, non-nucleophilic base like NaH in THF to induce intramolecular cyclization to form the spiro-oxetane core.[2]

Protocol 3.3: Final Deprotection

Option A: TBDMS Group Cleavage

  • Materials: TBDMS-protected spirocycle, tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq.), THF.

  • Procedure:

    • Dissolve the TBDMS-protected compound in THF at room temperature.

    • Add the TBAF solution dropwise. Stir for 2-4 hours, monitoring by TLC.[9]

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify by flash column chromatography to yield [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Option B: Benzyl Group Cleavage via Hydrogenolysis

  • Materials: Benzyl-protected spirocycle, 10% Palladium on carbon (Pd/C, ~10 mol% Pd), methanol or ethanol, Hydrogen (H₂) gas.

  • Procedure:

    • Dissolve the benzyl-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Evacuate the flask and backfill with H₂ gas (typically via a balloon or a Parr hydrogenator).

    • Stir the reaction vigorously under a positive pressure of H₂ at room temperature for 6-12 hours.

    • Monitor by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate in vacuo to yield the crude product, which is often of high purity. If necessary, purify by flash column chromatography.[11]

G cluster_TBDMS TBDMS Route cluster_Bn Benzyl Route start Protected Spirocycle Intermediate TBDMS_reagent TBAF in THF (Fluoride Source) start->TBDMS_reagent If PG = TBDMS Bn_reagent H₂, Pd/C in MeOH (Hydrogenolysis) start->Bn_reagent If PG = Benzyl TBDMS_product Final Product + TBDMS-F + Bu₄NOH TBDMS_reagent->TBDMS_product Bn_product Final Product + Toluene Bn_reagent->Bn_product

Figure 3: Logical flowchart comparing the final deprotection step for each strategy.

Troubleshooting and Key Considerations

  • Oxetane Ring Stability: While generally robust, the oxetane ring can be susceptible to ring-opening under strongly acidic conditions.[15] Therefore, acidic deprotection methods for silyl ethers (e.g., HCl in THF) should be approached with caution and carefully optimized.

  • Incomplete Hydrogenolysis: If the benzyl deprotection stalls, it may be due to catalyst poisoning. Filtering and adding fresh catalyst can restart the reaction. Using Pearlman's catalyst (Pd(OH)₂/C) can sometimes be effective for more stubborn substrates.[13]

  • Steric Hindrance: The quaternary center can sterically hinder both the protection and deprotection steps. Reaction times may need to be extended, or slightly elevated temperatures may be required.

  • Purification: The byproducts of deprotection (e.g., TBDMS-F, toluene) are generally easy to separate from the desired alcohol product by standard chromatography or evaporation.

Conclusion

The successful synthesis of [3-(Oxan-4-yl)oxetan-3-yl]methanol is critically dependent on the judicious selection and implementation of a hydroxyl protecting group. Both TBDMS and Benzyl ethers offer robust and reliable protection during the key synthetic transformations required to build the spirocyclic core. The TBDMS group provides a non-reductive cleavage pathway ideal for molecules containing reducible functional groups. Conversely, the exceptional stability of the Benzyl group makes it a superior choice for complex, multi-step syntheses, provided that catalytic hydrogenolysis is a viable final step. The detailed protocols and strategic considerations presented in this note offer a comprehensive guide for researchers to navigate the synthesis of this important medicinal chemistry scaffold.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Reddy, B. M., et al. (2007). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. [Link]

  • Akula, M. R., et al. (2003). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters. [Link]

  • Boyd, S., et al. (2016). Synthesis of Functionalized Spiro-Oxetanes for Combinatorial Chemistry. Synfacts. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited. [Link]

  • Coote, S. C., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Silvi, M., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Sridharan, V., et al. (2012). Synthesis of oxetane/azetidine containing spirocycles. White Rose Research Online. [Link]

  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters. [Link]

  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett. [Link]

  • The Organic Chemistry Tutor. (2018). benzyl ether cleavage. YouTube. [Link]

  • Kaliappan, K. P. (n.d.). Protecting Groups. IIT Bombay. [Link]

  • Atlanchim Pharma. (2021). O-Benzyl protecting groups. [Link]

  • Stepanovs, D., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Strategies used to synthesize the oxetane scaffolds. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]

  • Moody, C. J., et al. (2021). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. [Link]

  • Dippold, A. A. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU München. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. [Link]

  • Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Oxetane Ring Stability in Acidic Media

Welcome to the technical support center for researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions surrounding the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions surrounding the stability of the oxetane ring under acidic reaction conditions. The notion that oxetanes are categorically unstable in acid is a common misconception; stability is, in fact, highly nuanced and dependent on several factors. This guide provides in-depth, field-proven insights to help you navigate your experiments with confidence.

FAQs: Understanding Core Principles

This section addresses fundamental questions about the behavior of oxetanes in the presence of acids.

Q1: Are oxetane rings always unstable under acidic conditions?

No, this is a widespread misconception. The stability of an oxetane ring is critically dependent on its substitution pattern, the nature of the acid catalyst (Brønsted vs. Lewis), and the presence of any internal nucleophiles within the molecule.[1] While the inherent ring strain (approximately 107 kJ/mol) makes them more reactive than their five-membered tetrahydrofuran (THF) counterparts, they are significantly more stable than highly reactive epoxides.[2][3] With careful consideration of the molecular structure and reaction conditions, many oxetane-containing compounds can be successfully carried through acidic transformations.

Q2: What is the general mechanism of acid-catalyzed oxetane ring-opening?

The process is initiated by activation of the oxetane's oxygen atom.

  • With Brønsted acids (H⁺): The ether oxygen is protonated, creating a highly reactive oxonium ion. This activation enhances the electrophilicity of the ring carbons.

  • With Lewis acids (e.g., BF₃·OEt₂, Al(C₆F₅)₃): The Lewis acid coordinates to the oxygen's lone pair of electrons, polarizing the C-O bonds and making the ring susceptible to cleavage.[4]

Following activation, a nucleophile attacks one of the α-carbons, leading to ring-opening. The reaction can proceed through a spectrum of mechanisms with Sₙ1 or Sₙ2 character, depending on the stability of the potential carbocation intermediates. For unsymmetrical oxetanes, the ring-opening typically occurs at the more substituted carbon atom due to electronic effects that stabilize the positive charge development.

G cluster_activation Step 1: Activation cluster_cleavage Step 2: Ring-Opening Oxetane Oxetane Activated_Oxetane Activated Intermediate (Oxonium Ion / LA Complex) Oxetane->Activated_Oxetane Protonation or Coordination Acid Acid (H⁺ or Lewis Acid) Acid->Activated_Oxetane Ring_Opened Ring-Opened Product Activated_Oxetane->Ring_Opened Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Ring_Opened

Figure 1: General mechanism of acid-catalyzed oxetane ring-opening.
Q3: How does the substitution pattern on the oxetane ring affect its stability?

The substitution pattern is arguably the most critical factor determining an oxetane's stability in acidic media.

  • Highly Stable: 3,3-disubstituted oxetanes are generally the most robust. The substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus impeding the ring-opening reaction. Many examples of 3,3-disubstituted oxetanes show remarkable stability, even at a pH of 1.[2]

  • Moderately Stable: Monosubstituted oxetanes at the 3-position are also common and offer a good balance of stability and synthetic accessibility.[1]

  • Potentially Unstable: 2-substituted oxetanes, especially those bearing electron-donating groups, are more prone to ring-opening as these groups can stabilize the formation of a carbocation at the C2 position.[5]

  • Context-Dependent Instability: The presence of an internal nucleophile, such as a nearby alcohol or amine, can dramatically decrease stability by facilitating an intramolecular ring-opening, even in otherwise stable 3,3-disubstituted systems.[5][1][6]

node_1 Oxetane Stability in Acid node_2 Substitution Pattern? node_1->node_2 node_7 Internal Nucleophile Present? (e.g., -OH, -NH2) node_1->node_7 node_3 3,3-Disubstituted node_2->node_3   node_4 2-Substituted node_2->node_4   node_5 High Stability (Steric Hindrance) node_3->node_5 node_6 Lower Stability (Carbocation Stabilization) node_4->node_6 node_8 Yes node_7->node_8 node_9 No node_7->node_9 node_10 High Risk of Intramolecular Opening node_8->node_10 node_11 Stability Dictated by Substitution & Conditions node_9->node_11

Figure 2: Key factors influencing oxetane ring stability under acidic conditions.
Q4: What is the difference in reactivity between Brønsted and Lewis acids with oxetanes?

Both Brønsted and Lewis acids can promote ring-opening, but their application and the resulting outcomes can differ.

  • Brønsted Acids: Strong protic acids like TFA, HCl, or H₂SO₄ are effective at protonating the oxetane oxygen, initiating cleavage.[7][8] However, these non-coordinating acids can sometimes lead to less predictable outcomes or polymerization, especially with highly reactive substrates. Chiral Brønsted acids have been used effectively to achieve enantioselective desymmetrization of oxetanes.[6][9]

  • Lewis Acids: Lewis acids like BF₃·OEt₂, TiCl₄, and Al(C₆F₅)₃ are widely used and often offer superior control over regioselectivity.[10][11] The choice of Lewis acid can be crucial; for instance, in the isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols, the "superacid" Al(C₆F₅)₃ was found to completely suppress the formation of undesired allylic isomers that were observed with B(C₆F₅)₃.[10] This level of control stems from the specific nature of the coordination complex formed between the oxetane and the metal center.

Troubleshooting Guide: Common Experimental Issues

This section provides actionable advice for specific problems encountered during experiments.

Q5: My oxetane-containing compound is decomposing during an acidic reaction. What are the likely causes and solutions?

Decomposition is a common issue when reaction conditions are too harsh for a specific oxetane scaffold.[1]

Troubleshooting Workflow:

G start Decomposition Observed check_sub 1. Analyze Substitution Pattern Is it 2-substituted or have an internal nucleophile? start->check_sub unstable_scaffold Scaffold is inherently reactive. Use milder conditions. check_sub->unstable_scaffold Yes stable_scaffold Scaffold should be stable (e.g., 3,3-disubstituted). Conditions are too harsh. check_sub->stable_scaffold No sol_temp 2. Lower Reaction Temperature Run at 0°C or -78°C. unstable_scaffold->sol_temp stable_scaffold->sol_temp sol_acid_conc 3. Reduce Acid Concentration Use catalytic amounts if possible. sol_temp->sol_acid_conc sol_acid_type 4. Change Acid Type Switch from strong Brønsted acid to a milder Lewis acid (e.g., Yb(OTf)₃). sol_acid_conc->sol_acid_type sol_protect 5. Use Protecting Groups If an internal nucleophile is the issue, protect the -OH or -NH₂ group. sol_acid_type->sol_protect end Problem Resolved sol_protect->end

Figure 3: Troubleshooting workflow for oxetane decomposition in acid.
  • Assess Substrate Stability: First, evaluate your oxetane's substitution pattern using the principles in Q3. If it has features that suggest instability (e.g., 2-substitution, internal nucleophiles), extreme care is needed.[5][1]

  • Lower the Temperature: Many acid-catalyzed reactions can be performed at 0 °C or even -78 °C to minimize side reactions and decomposition.

  • Reduce Acid Stoichiometry: Move from stoichiometric or excess acid to catalytic amounts. Often, only a small amount of catalyst is needed to promote the desired reaction without causing widespread degradation.

  • Switch the Acid: If a strong Brønsted acid (like TFA) is causing issues, consider a milder Lewis acid. Lanthanide triflates (e.g., Yb(OTf)₃, Gd(OTf)₃) are known to be excellent, mild promoters for oxetane ring-opening with nucleophiles like amines.[8]

  • Protecting Groups: If an internal nucleophile is the culprit, protecting it (e.g., silyl ether for an alcohol, Boc or Cbz for an amine) before the acidic step can prevent the undesired intramolecular cyclization.[7][12]

Q6: I am observing a mixture of regioisomers in my ring-opening reaction. How can I improve selectivity?

Regiocontrol is a classic challenge in the chemistry of unsymmetrical ethers. The key is to leverage a catalyst system that exerts strong steric or electronic control.

  • Employ a Bulky Lewis Acid: As demonstrated in the isomerization of 2,2-disubstituted oxetanes, a bulky Lewis superacid like Al(C₆F₅)₃ can effectively direct the reaction pathway to favor one regioisomer over others, likely by creating a sterically defined transition state.[10]

  • Change the Solvent: The polarity of the solvent can influence the Sₙ1/Sₙ2 character of the ring-opening, thereby affecting the regiochemical outcome. Experiment with a range of solvents from non-polar (toluene, hexanes) to polar aprotic (DCM, MeCN).

  • Modify the Nucleophile: A bulkier nucleophile may exhibit a greater preference for attacking the less sterically hindered carbon of the activated oxetane, potentially reversing or enhancing selectivity.

Q7: My reaction is producing a significant amount of polymer by-product. How can I prevent this?

The formation of polyethers via cationic ring-opening polymerization (CROP) is a common side reaction, especially with strong acids and in the absence of a potent nucleophile.[3][13]

  • Ensure High Nucleophile Concentration: The polymerization is an intermolecular process. By keeping the concentration of your desired nucleophile high, you can favor the intended bimolecular reaction over the intermolecular reaction of the activated oxetane with another oxetane molecule.

  • Use a Milder Catalyst System: Strong, non-coordinating acids are known initiators for CROP. Switching to a Lewis acid that remains coordinated to the oxygen throughout the process can prevent the formation of a free cationic species that propagates polymerization.

  • Slow Addition: Add the acid catalyst slowly to a solution of the oxetane and the nucleophile. This keeps the concentration of the activated oxetane intermediate low at any given moment, minimizing the chance of oligomerization.

Data & Protocols

Table 1: Relative Stability of Substituted Oxetanes Under Acidic Conditions
Substitution PatternGeneral StabilityKey FactorsRepresentative Conditions ToleratedReference(s)
3,3-DisubstitutedHigh Steric hindrance blocks nucleophilic attack.1 M HCl (aq); TFA in DCM; various Lewis acids.[7]
3-MonosubstitutedGood Generally stable, but less hindered than 3,3-disubstituted.Mild Lewis acids (e.g., Yb(OTf)₃); catalytic Brønsted acids.[1]
2-SubstitutedVariable to Low Electron-donating groups stabilize carbocation, facilitating opening.Highly condition-dependent; requires very mild methods.[5]
UnsubstitutedModerate Baseline reactivity; susceptible to strong acids.Ring-opening with H₂SO₄ or HClO₄ is rapid.[8]
Any pattern with internal -OH/-NH₂Low Prone to rapid intramolecular ring-opening.Often requires protection of the nucleophilic group.[5][1][6]
Protocol 1: Regioselective Isomerization of a 2,2-Disubstituted Oxetane to a Homoallylic Alcohol

This protocol is adapted from a procedure utilizing the Lewis superacid Al(C₆F₅)₃, which demonstrates high regioselectivity.[10]

Materials:

  • 2,2-disubstituted oxetane (1.0 eq)

  • Tris(pentafluorophenyl)alumane (Al(C₆F₅)₃) (0.01 eq, 1 mol%)

  • Anhydrous toluene

  • Anhydrous glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add the 2,2-disubstituted oxetane (e.g., 0.5 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL to achieve a 0.1 M solution).

  • Catalyst Addition: To the stirred solution, add Al(C₆F₅)₃ (0.01 eq, 0.005 mmol). Note: Lewis superacids are moisture-sensitive; handle with care under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 40 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure homoallylic alcohol.

References

  • Bull, J. A., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions. BenchChem Technical Guides.
  • Martínez, C., et al. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • BenchChem. (2025). Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions. BenchChem Technical Guides.
  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Nishikubo, T. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech Conference Proceedings.
  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Gabriele, B., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Dussault, P. H., & Woller, K. R. (2016). Lewis Acid-Catalyzed Ring Opening of Oxetanes. Chemical Reviews.
  • Moody, C. J., & Whitham, G. H. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Dong Group. (2010).
  • Moody, C. J., & Whitham, G. H. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters.
  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry.
  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • Inoue, S., & Aida, T. (1985). Lewis Acid-Promoted Anionic Polymerization of a Monomer with High Cationic Polymerizability. Macromolecules.
  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters.
  • BenchChem.

Sources

Optimization

Overcoming solubility issues with oxan-4-yl oxetane derivatives

Welcome to the technical support center for researchers working with oxan-4-yl oxetane derivatives. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with oxan-4-yl oxetane derivatives. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during drug discovery and development. As scientists, we understand that overcoming solubility hurdles is critical for accurate biological assessment and successful formulation. This center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities.

Introduction: The Duality of the Oxetane Motif

The oxetane ring has become a valuable motif in modern medicinal chemistry. Its appeal lies in its unique combination of properties: it's a small, polar, three-dimensional structure that can advantageously modulate a compound's physicochemical profile.[1][2] Often incorporated to replace gem-dimethyl or carbonyl groups, the oxetane moiety can improve aqueous solubility, enhance metabolic stability, and provide access to novel chemical space.[3][4][5][6]

However, while the oxetane group itself is polar, the overall solubility of an oxan-4-yl oxetane derivative is dictated by the entire molecular structure. Lipophilic regions elsewhere in the molecule can easily counteract the benefits of the oxetane, leading to frustrating solubility issues. This guide provides a systematic approach to diagnosing and solving these problems.

Frequently Asked Questions (FAQs)

Q1: I thought adding an oxetane was supposed to increase solubility. Why is my compound still poorly soluble?

While the oxetane moiety is polar and can increase aqueous solubility—in some cases by a factor of over 4000 compared to a gem-dimethyl equivalent—it is not a universal solubilizer.[5][6] Solubility is a whole-molecule property. If the rest of your molecule is large, flat, or highly lipophilic, the modest polarity of the oxetane may not be sufficient to overcome the strong intermolecular forces of the crystal lattice. The final solubility is a complex interplay between polarity, molecular weight, crystal packing energy, and the compound's ionization state.[5][7]

Q2: My compound contains a basic amine near the oxetane ring. How does this affect solubility?

This is a key consideration. The oxetane ring is inductively electron-withdrawing, which has a significant effect on the basicity (pKa) of nearby amines. An oxetane can reduce the pKa of an adjacent amine by as much as 1.9 to 2.7 units.[8] This means the amine will be protonated (and thus more soluble) only at a lower pH than a similar compound without the oxetane.[1][9] This directly impacts your experimental design, as the compound may be soluble in an acidic buffer but precipitate at the neutral pH of many biological assays.

Q3: Is the oxetane ring stable across a wide pH range?

Caution is warranted. While generally stable, the strained four-membered ring can be susceptible to ring-opening, particularly under strongly acidic conditions or at high temperatures.[8] When developing pH-adjustment protocols, it is crucial to assess the stability of your specific derivative to ensure you are not inadvertently degrading your compound while trying to solubilize it. We recommend performing a stability check via LC-MS after incubation in your chosen acidic buffer.

Troubleshooting Guide: A Step-by-Step Approach

This section provides detailed, question-driven guides to resolve specific solubility problems.

Problem 1: Compound has poor aqueous solubility for initial in vitro screening.
Q: My oxan-4-yl oxetane derivative won't dissolve in my standard aqueous assay buffer. How do I systematically find a suitable solvent system?

A: A systematic co-solvent screen is the most effective initial approach. The goal is to find a water-miscible organic solvent that can dissolve the compound at a high concentration (e.g., 10-50 mM stock) and maintain its solubility when diluted into the final aqueous assay buffer.

Causality: Co-solvents work by reducing the polarity of the water, which lowers the energy penalty required to create a cavity for the non-polar parts of your drug molecule.[] They disrupt the strong hydrogen-bonding network of water, making it more accommodating to hydrophobic solutes.

Workflow: Co-Solvent Screening

Below is a step-by-step protocol for conducting a co-solvent screen.

Step 1: Prepare High-Concentration Stock Solutions

Prepare 10 mM stock solutions of your compound in a panel of common, biocompatible co-solvents. It is crucial to use anhydrous grade solvents to avoid introducing water prematurely.

Co-SolventTypical Starting Conc.Rationale & Considerations
DMSO 10-50 mMHigh Solubilizing Power: Excellent for disrupting crystal lattice. Caution: Can be toxic to cells and interfere with some assays at final concentrations >0.5%.
Ethanol (EtOH) 10-20 mMGood Biocompatibility: Generally well-tolerated by cells. Less aggressive solvent than DMSO.
PEG 400 10-20 mMLow Volatility & Toxicity: Often used in preclinical formulations. Can form viscous solutions.
Propylene Glycol (PG) 10-20 mMCommon Excipient: Similar to PEG 400, widely used in formulations.[][11]

Use gentle vortexing and sonication to aid dissolution. If the compound does not dissolve, it is insoluble in that solvent at 10 mM.

Step 2: Test Dilution into Aqueous Buffer

For each stock solution that successfully dissolved your compound, perform a serial dilution into your final aqueous assay buffer (e.g., PBS, pH 7.4). A common test is a 1:100 dilution (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM).

Step 3: Observe for Precipitation (Kinetic Solubility)

Immediately after dilution and again after a set time (e.g., 1-2 hours) at room temperature, visually inspect for precipitation. This is best done by centrifuging the samples and looking for a pellet, or by observing the solution against a dark background for any cloudiness or solid particles. This assesses the compound's kinetic solubility.

Step 4: Select the Optimal System

The best system is the one that uses the co-solvent with the best safety/assay compatibility profile and keeps the compound dissolved at the desired final concentration for the duration of your experiment.

cluster_start Initial State cluster_protocol Co-Solvent Screening Protocol cluster_outcome Outcomes start Insoluble Compound in Aqueous Buffer prep_stock Step 1: Prepare 10 mM Stocks (DMSO, EtOH, PEG 400, PG) start->prep_stock test_dilution Step 2: Dilute 1:100 into Aqueous Assay Buffer prep_stock->test_dilution observe Step 3: Observe for Precipitation (Time 0 and Time 2h) test_dilution->observe analyze Step 4: Analyze Results observe->analyze success Soluble: Proceed with Assay analyze->success No ppt. failure Precipitation Occurs analyze->failure Ppt. next_step Proceed to pH or Complexation Studies failure->next_step

Caption: A decision workflow for systematic co-solvent screening.

Problem 2: Compound exhibits pH-dependent solubility.
Q: My compound dissolves in an acidic stock solution but precipitates when I dilute it into my neutral pH assay buffer. How do I manage this?

A: First, characterize the pH-solubility profile to understand the pKa of the ionizable group. Then, you can select a buffer system that maintains a pH where your compound is sufficiently soluble.

Causality: As mentioned in the FAQs, many oxan-4-yl oxetane derivatives are designed with basic amine functionalities.[8][12] These amines are protonated and positively charged at low pH, making them highly soluble in water. As the pH increases, the amine is deprotonated to its neutral, free-base form, which is significantly less water-soluble, causing it to precipitate.[13][14] The oxetane's electron-withdrawing nature often means this transition happens at a lower pH than you might expect.[1][8]

Protocol: pH-Solubility Profiling

This protocol uses the shake-flask method to determine solubility at various pH values.

Step 1: Prepare a Series of Buffers

Prepare a set of buffers covering a relevant pH range (e.g., pH 4.0 to pH 8.0). Use buffers with consistent ionic strength (e.g., 50 mM).

  • pH 4.0, 5.0: Acetate Buffer

  • pH 6.0, 7.0: Phosphate Buffer

  • pH 8.0: Tris or Phosphate Buffer

Step 2: Incubation

Add an excess amount of your solid compound to a vial containing each buffer (e.g., 1-2 mg in 1 mL). Ensure enough solid is present so that some remains undissolved at equilibrium. Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to allow them to reach thermodynamic equilibrium.

Step 3: Sample Preparation & Analysis

After 24 hours, filter the samples through a 0.22 µm PVDF filter to remove undissolved solid. Dilute the filtrate with a suitable organic solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

Step 4: Data Interpretation

Plot the measured solubility (often on a log scale) against the pH. The resulting curve will show the pH at which solubility dramatically decreases, giving you an empirical understanding of your compound's pKa.

pHExample Solubility (µg/mL)Log(Solubility)State of Amine Group
4.015003.18Mostly Protonated (BH+)
5.012503.10Mostly Protonated (BH+)
6.08002.90Mixture of BH+ and B
6.42002.30pKa region (transition)
7.0251.40Mostly Neutral (B)
7.4101.00Mostly Neutral (B)
8.080.90Mostly Neutral (B)

Solution Strategy: Based on the profile, you may need to run your assay at a lower pH (if the target protein is stable) or use a formulation strategy like cyclodextrin complexation to keep the neutral form in solution at pH 7.4.

Problem 3: Compound shows poor thermodynamic solubility, even with co-solvents.
Q: My compound dissolves initially with a co-solvent but crashes out over several hours or upon freeze-thaw. How can I achieve stable, long-term solubility?

A: For fundamentally insoluble compounds, advanced formulation techniques like cyclodextrin complexation may be necessary.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the lipophilic parts of a drug molecule, forming an "inclusion complex." This complex presents a hydrophilic outer surface to the water, effectively masking the drug's hydrophobicity and dramatically increasing its aqueous solubility.

Workflow: Cyclodextrin Screening

cluster_input Input cluster_process Cyclodextrin Complexation Workflow cluster_output Output compound Poorly Soluble Oxetane Derivative select_cd Step 1: Select Cyclodextrins (HP-β-CD, SBE-β-CD) compound->select_cd phase_sol Step 2: Perform Phase Solubility Study select_cd->phase_sol analyze Step 3: Plot Solubility vs. CD Concentration phase_sol->analyze confirm Step 4: Characterize Complex (Optional: NMR, DSC) analyze->confirm formulation Optimized Formulation with Enhanced Aqueous Solubility confirm->formulation

Caption: A workflow for developing a cyclodextrin-based formulation.

Protocol: Phase-Solubility Study
  • Select Cyclodextrins: The most commonly used for pharmaceutical applications are derivatives of β-cyclodextrin due to their cavity size and improved safety profile over native β-CD.[16] Good starting points are:

    • HP-β-CD (Hydroxypropyl-β-cyclodextrin)

    • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Prepare CD Solutions: Make a series of aqueous solutions of each cyclodextrin at increasing concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.

  • Equilibrate: Add an excess of your solid compound to each cyclodextrin solution. Agitate for 24-48 hours at a constant temperature to reach equilibrium.

  • Analyze: Filter the samples and quantify the concentration of the dissolved drug via HPLC, as described in the pH-solubility protocol.

  • Interpret: Plot the drug solubility against the cyclodextrin concentration. A linear increase (an AL-type plot) indicates the formation of a soluble 1:1 complex and is a strong indicator of success. The slope of this line can be used to calculate the complexation efficiency.[16]

By using the appropriate cyclodextrin, it is often possible to increase the aqueous solubility of a challenging compound by several orders of magnitude, enabling its use in a wide range of in vitro and in vivo experiments.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., Croft, A. K., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • ScienceDirect. (2013). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Drug Metabolism Letters. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry. [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research. [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Chemguide. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. IJPCBS. [Link]

  • Chuasuwan, B., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceuticals. [Link]

  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules. [Link]

  • Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]

  • Mureșan, M. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]

  • Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Pharmaceutics & Drug Delivery Research. [Link]

  • de-Oliveira, M. S., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • ResearchGate. (2016). (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • PubMed. (2010). Oxetanes in drug discovery: structural and synthetic insights. [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. ResearchGate. [Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. Molecules. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]

  • Area of Sustainability. (n.d.). Ph Dependent Solubility. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Ring-Opening Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with undesired ring-opening reactions during the functionalization...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with undesired ring-opening reactions during the functionalization of cyclic molecules. Drawing from established chemical principles and field-proven methodologies, this resource provides in-depth troubleshooting advice and preventative strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to the stability of strained rings and the general causes of ring-opening side reactions.

Q1: Why are strained rings like epoxides and aziridines so prone to ring-opening?

Strained three- and four-membered rings, such as epoxides, aziridines, and cyclopropanes, possess significant angle and torsional strain.[1][2] The bond angles in these rings deviate substantially from the ideal tetrahedral angle of 109.5°, leading to poor orbital overlap and a high-energy state.[1] This inherent ring strain is the primary driving force for ring-opening reactions, as cleavage of a C-C or C-heteroatom bond relieves this strain, resulting in a more stable, lower-energy acyclic product.[1][3]

Q2: What are the fundamental mechanistic pathways that lead to undesired ring-opening?

Ring-opening reactions of heterocycles like epoxides and aziridines typically proceed via nucleophilic attack and can be broadly categorized by the reaction conditions:

  • Acid-Catalyzed (SN1-like): Under acidic conditions, the heteroatom (oxygen or nitrogen) is protonated, making it an excellent leaving group.[4][5] This activation makes the ring highly susceptible to nucleophilic attack. The reaction often proceeds through a transition state with significant carbocation character at the more substituted carbon.[6] Consequently, the nucleophile preferentially attacks the more substituted carbon, a regioselectivity often referred to as following the "Markovnikov" rule for epoxides.

  • Base-Catalyzed/Neutral (SN2): Under basic or neutral conditions, a strong nucleophile directly attacks one of the ring carbons.[4][7][8] This attack is governed primarily by sterics, with the nucleophile attacking the less sterically hindered carbon.[3][7][8] The reaction proceeds via a concerted SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack.[1][8]

Q3: What is a "donor-acceptor" cyclopropane and why is it susceptible to ring-opening?

A donor-acceptor (D-A) cyclopropane is a three-membered carbocycle substituted with both an electron-donating group (e.g., aryl, alkyl) and an electron-accepting group (e.g., ester, nitrile). This substitution pattern polarizes the ring, making it highly susceptible to nucleophilic ring-opening, which provides a straightforward route to 1,3-difunctionalized compounds.[9] Lewis acids can activate the acceptor group, facilitating nucleophilic attack, while certain basic conditions can activate the donor group to promote ring cleavage.[10]

Part 2: Troubleshooting Guides for Specific Ring Systems

This section provides targeted advice for common experimental challenges organized by the class of cyclic compound.

Troubleshooting Guide 1: Epoxides

Epoxides are versatile intermediates, but their high reactivity can be a double-edged sword.

Q: My acid-catalyzed reaction with an unsymmetrical epoxide is giving me a mixture of regioisomers. How can I control the regioselectivity?

A: The Challenge of Regiocontrol

Under acidic conditions, the regioselectivity of epoxide ring-opening is a battle between electronic and steric factors. The transition state has SN1 character, favoring nucleophilic attack at the more substituted carbon that can better stabilize a partial positive charge.[3][6] However, if the substrate is sterically hindered, attack at the less substituted carbon may compete or even dominate.

Troubleshooting Workflow & Solutions:

  • Re-evaluate the "Acidity": Strongly acidic conditions (e.g., neat H₂SO₄, HCl) promote the SN1-like pathway and can lead to mixtures or undesired rearrangements.

    • Solution: Switch to milder Lewis acids. Different Lewis acids can dramatically influence regioselectivity. For instance, magnesium-based catalysts have been shown to favor the formation of branched alcohols from terminal epoxides, while other transition-metal catalysts exclusively yield linear alcohols.[11] Chiral (salen)Cr(III) complexes have even been used to control regioselectivity based on the catalyst's chirality.[12]

  • Control Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored pathway, reducing selectivity.

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C). This will amplify the energetic difference between the two competing transition states, favoring the lower-energy pathway and improving selectivity.[11]

  • Leverage Catalysis: Instead of stoichiometric acid, use a catalytic system.

    • Solution: A dual-catalyst system, such as vitamin B₁₂/Ni, can achieve high regioselectivity for linear products from aryl epoxides by proceeding through a radical mechanism that favors the less-hindered position.[13] Similarly, abnormal N-heterocyclic carbenes (aNHCs) have been used as metal-free catalysts to achieve excellent Markovnikov selectivity.

Mechanism Visualization: Acid vs. Base Catalyzed Epoxide Opening

The choice of acidic versus basic conditions fundamentally alters the site of nucleophilic attack on an unsymmetrical epoxide.

G cluster_acid Acid-Catalyzed (SN1-like) cluster_base Base-Catalyzed (SN2) A_Start Unsymmetrical Epoxide A_Protonated Protonated Epoxide (More substituted C is more δ+) A_Start->A_Protonated H+ A_TS SN1-like Transition State (Carbocation character) A_Protonated->A_TS Nu: attacks more substituted carbon A_Product Product: Nucleophile on MORE substituted carbon A_TS->A_Product B_Start Unsymmetrical Epoxide B_TS SN2 Transition State (Steric hindrance is key) B_Start->B_TS Nu: attacks less substituted carbon B_Product Product: Nucleophile on LESS substituted carbon B_TS->B_Product

Caption: Competing pathways in epoxide ring-opening reactions.

Troubleshooting Guide 2: Aziridines

Aziridines are nitrogen analogues of epoxides and are key building blocks for nitrogen-containing compounds.[14] Their ring-opening is complicated by the nature of the substituent on the nitrogen atom.

Q: I'm trying to functionalize my N-sulfonyl aziridine, but the ring keeps opening. How can I preserve the ring?

A: The Role of the N-Substituent

An electron-withdrawing group on the aziridine nitrogen (like a sulfonyl, acyl, or Boc group) "activates" the ring, making it highly susceptible to nucleophilic attack and ring-opening.[15][16] Conversely, non-activated aziridines with electron-donating groups (like N-alkyl) are much more stable and inert towards nucleophiles.[17]

Troubleshooting Workflow & Solutions:

  • Change the N-Protecting Group: The N-sulfonyl group is a powerful activating group.

    • Solution: If the desired reaction chemistry allows, consider switching to a less activating N-substituent. An N-alkyl or N-aryl group will render the aziridine significantly more stable. However, subsequent functionalization might require activation of the aziridine with an external electrophile to form an aziridinium ion in situ.[17][18]

  • Control the Nucleophile and Conditions: Strong nucleophiles under harsh conditions will readily open activated aziridines.

    • Solution: Use milder, less aggressive nucleophiles. Employ non-protic solvents and run the reaction at low temperatures to disfavor the ring-opening pathway. Base-mediated annulation reactions under mild conditions can sometimes form fused aziridine systems that subsequently undergo a controlled, regioselective ring-opening as part of a planned cascade.[19]

  • Orthogonal Protection Strategy: If the N-activating group is essential for a previous step but detrimental to the current one, an orthogonal strategy is needed.[20][21]

    • Solution:

      • Start with a stable, N-protected aziridine (e.g., N-benzyl).

      • Perform the desired functionalization on another part of the molecule.

      • Selectively deprotect the nitrogen (e.g., hydrogenolysis for N-benzyl).

      • Introduce the desired N-sulfonyl group in the final step. This approach compartmentalizes the synthetic steps, preventing the activating group from interfering with ring stability.[22]

Troubleshooting Guide 3: Cyclopropanes

The functionalization of cyclopropanes without C-C bond cleavage is a significant challenge due to their strain energy.[2]

Q: My transition-metal-catalyzed cross-coupling on a substituted cyclopropane is leading to ring-opened isomers. How can I promote functionalization while keeping the ring intact?

A: The Challenge of C-C Activation

Transition metals can insert into the strained C-C bonds of a cyclopropane ring via oxidative addition, forming a metallacyclobutane intermediate that leads to ring-opened products.[2] This is especially prevalent in vinylcyclopropanes (VCPs) and donor-acceptor cyclopropanes, where the substituents facilitate this C-C bond cleavage.[23][24]

Troubleshooting Workflow & Solutions:

  • Catalyst and Ligand Choice: The electronic and steric properties of the catalyst are paramount.

    • Solution: Avoid highly electrophilic or coordinatively unsaturated metal centers that readily perform oxidative addition. For example, while palladium and rhodium are often used in reactions that intentionally open the ring,[2] different catalyst systems can be employed for direct C-H functionalization or cross-coupling that preserves the ring.[25] Experiment with different ligands to modulate the catalyst's reactivity. Bulky, electron-donating ligands can sometimes disfavor the oxidative addition pathway.

  • Substrate Design: The substituents on the cyclopropane ring dictate its reactivity.

    • Solution: Avoid highly activating "donor-acceptor" patterns if ring preservation is the goal. Reactions involving cyclopropyl halides or organometallic cyclopropane reagents often proceed via standard cross-coupling mechanisms (e.g., Suzuki, Negishi) that do not involve oxidative addition into the ring's C-C bonds.[25]

  • Reaction Pathway Selection: Choose a reaction type that does not inherently promote ring-opening.

    • Solution: Instead of cross-coupling, consider Simmons-Smith type cyclopropanation reactions which form the ring as the final step.[26] Alternatively, explore radical-based functionalizations. While some radical pathways do cause ring-opening,[23] others can be selective for C-H functionalization on the ring itself, depending on the specific radical initiator and reaction conditions.

Decision Workflow: Selecting Conditions to Preserve a Cyclopropane Ring

This workflow helps in choosing a synthetic strategy based on the desired transformation.

G Start Goal: Functionalize a Cyclopropane Ring Q_Type What type of bond to form? Start->Q_Type A_CC New C-C Bond Q_Type->A_CC C-C A_CH New C-H Bond (Reduction) Q_Type->A_CH C-H A_CX New C-Heteroatom Bond Q_Type->A_CX C-X Sub_CC Use Cyclopropyl Halide or Organometallic Reagent A_CC->Sub_CC Sub_CH Use Non-Cleaving Reducing Agent A_CH->Sub_CH Sub_CX Consider Radical Halogenation or Directed C-H Functionalization A_CX->Sub_CX Sub_CC_Protocol Protocol: Suzuki, Negishi, or Kumada Cross-Coupling Sub_CC->Sub_CC_Protocol Sub_CC_Ref Avoids direct C-C activation of the ring itself. Sub_CC_Protocol->Sub_CC_Ref Sub_CH_Protocol Protocol: Catalytic Hydrogenation (e.g., H2, Pd/C) under controlled conditions. Sub_CH->Sub_CH_Protocol Sub_CH_Ref Harsh conditions can lead to hydrogenolysis. Sub_CH_Protocol->Sub_CH_Ref Sub_CX_Protocol Protocol: NBS for bromination or use of a directing group for site-selective C-H activation. Sub_CX->Sub_CX_Protocol

Caption: Strategy selection for cyclopropane functionalization.

Troubleshooting Guide 4: Lactones & Lactams

While generally more stable than 3- or 4-membered rings, 5- and 6-membered lactones (cyclic esters) and lactams (cyclic amides) are still susceptible to nucleophilic ring-opening (hydrolysis).[27][28]

Q: My reaction conditions are causing my β-lactam to hydrolyze. How can I protect it?

A: The Instability of β-Lactams

The β-lactam (a four-membered ring) is highly strained and susceptible to ring-opening, particularly by nucleophiles under both acidic and basic conditions.[29] This reactivity is the basis of action for penicillin antibiotics but is a significant challenge in synthesis.

Troubleshooting Workflow & Solutions:

  • Strictly Anhydrous and Neutral Conditions: Water, acids, and bases will promote hydrolysis.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use buffered solutions or non-nucleophilic bases (e.g., 2,6-lutidine) if a base is required.

  • Protecting Groups: If harsh conditions are unavoidable, the lactam functionality itself must be masked.

    • Solution: N-Alkenyl and N-alkoxymethyl groups can serve as effective protecting groups for lactams, as they are resilient to many reagents.[30] Another strategy is to use a protecting group on the nitrogen that can be removed under orthogonal conditions. For example, an N-silyl group can be stable under many conditions but removed specifically with fluoride ions.

  • Temperature Control: Hydrolysis is kinetically controlled.

    • Solution: Perform subsequent reactions at the lowest possible temperature to minimize the rate of the undesired ring-opening reaction.

Table 1: Comparison of Reaction Conditions on Ring-Opening Propensity

This table summarizes the general effect of reaction conditions on the stability of various ring systems.

Ring SystemHigh-Risk ConditionsLow-Risk Conditions (Ring-Preserving)Rationale
Epoxide Strong Brønsted acids (HCl, H₂SO₄); High temperatures.Strong nucleophiles at low temp (SN2); Mild Lewis acids (e.g., Mg(NTf₂)₂); Metal-free catalysts (aNHC).[11]Strong acids create a highly reactive protonated intermediate, while mild conditions allow for controlled, selective nucleophilic attack.[3][4]
Aziridine Electron-withdrawing group on N (e.g., -SO₂R); Strong nucleophiles.[16]Electron-donating group on N (e.g., -Alkyl); Mild, non-nucleophilic reagents.[17]N-activating groups lower the energy barrier for ring-opening. Stable N-substituents require harsher conditions to react.[16][17]
Cyclopropane Electrophilic transition metals (Pd, Rh); High heat; Radical initiators.[2][23]Use as a cyclopropyl-halide/boronate in cross-coupling; Controlled hydrogenation.[25]Electrophilic metals can insert into strained C-C bonds; standard cross-coupling mechanisms avoid this pathway.[2][25]
β-Lactam Aqueous acid or base; Strong nucleophiles (e.g., RO⁻, R₂N⁻).[29]Anhydrous, neutral conditions; Low temperatures; Use of N-protecting groups.[30]Ring strain makes the amide bond highly susceptible to nucleophilic acyl substitution (hydrolysis).[29]

Part 3: Experimental Protocols

This section provides step-by-step methodologies for key preventative strategies.

Protocol 1: Screening for a Mild Lewis Acid Catalyst for Regioselective Epoxide Opening

Objective: To identify a Lewis acid that maximizes the yield of the desired regioisomer in a nucleophilic addition to an unsymmetrical epoxide.

Methodology:

  • Setup: Arrange a series of small-scale reaction vials (e.g., 1-dram vials) under an inert atmosphere (N₂ or Ar).

  • Substrates: To each vial, add the unsymmetrical epoxide (1.0 eq) dissolved in a dry, non-protic solvent (e.g., THF, CH₂Cl₂). Cool the vials to 0 °C in an ice bath.

  • Catalyst Addition: To each vial, add a different mild Lewis acid catalyst (0.1 eq). Screen a range of catalysts such as ZnCl₂, MgBr₂·OEt₂, Sc(OTf)₃, InCl₃, and Bi(OTf)₃. Include a control reaction with no catalyst.

  • Nucleophile Addition: Add the nucleophile (1.2 eq) dropwise to each vial.

  • Reaction Monitoring: Stir the reactions at 0 °C. Monitor the progress by TLC or GC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr).

  • Quenching: Once the starting material is consumed in the most promising reactions, quench each reaction by adding saturated aqueous NH₄Cl solution.

  • Analysis: Extract the organic components with a suitable solvent (e.g., EtOAc), dry the organic layer, and concentrate. Analyze the crude product mixture by ¹H NMR or GC to determine the ratio of the two regioisomeric products.

  • Optimization: For the most selective catalyst, further optimization of temperature, solvent, and catalyst loading can be performed to maximize both yield and regioselectivity.

Protocol 2: Application of an Orthogonal Protecting Group Strategy for Lactam Chemistry

Objective: To perform a functionalization elsewhere in a molecule containing a sensitive lactam ring without causing hydrolysis.

Methodology:

  • Protection:

    • Select an orthogonal protecting group for the lactam nitrogen. A silyl group like triisopropylsilyl (TIPS) is a good choice.

    • Deprotonate the lactam N-H using a non-nucleophilic base (e.g., NaH or KHMDS) in dry THF at 0 °C.

    • Add TIPS-Cl (1.1 eq) and allow the reaction to warm to room temperature. Stir until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the N-TIPS protected lactam.

  • Intermediate Functionalization:

    • With the lactam nitrogen now protected and non-nucleophilic, perform the desired reaction (e.g., a Grignard reaction, oxidation, reduction) on another functional group within the molecule. The bulky, non-polar TIPS group is stable to a wide range of non-acidic, non-fluoride-containing reagents.

  • Deprotection:

    • After successful functionalization, dissolve the N-TIPS protected intermediate in THF.

    • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 eq), at room temperature.

    • Stir until the deprotection is complete (monitor by TLC).

    • Perform an aqueous workup to remove silyl byproducts and isolate the final, deprotected product. This strategy ensures the sensitive lactam N-H is masked during critical steps, preventing side reactions.[22][31]

References
  • 23PMC.

  • 11American Chemical Society.

  • 32Beilstein Journals.

  • RSC Publishing.

  • Thieme.

  • 12Thieme.

  • 13PMC.

  • 33Journal of Synthetic Chemistry.

  • RSC Publishing.

  • 34ResearchGate.

  • 6Chemistry Stack Exchange.

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  • 1Chemistry Steps.

  • 19PMC.

  • RSC Publishing.

  • 9ACS Publications.

  • 5Echemi.

  • 15ResearchGate.

  • 2Wikipedia.

  • 7Scribd.

  • Chemistry LibreTexts.

  • 10Xingwei Li.

  • 8Master Organic Chemistry.

  • 35Google Patents.

  • 30ResearchGate.

  • 25PubMed.

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  • 16PMC.

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  • 26Purdue University.

  • 27Chemistry Steps.

  • 36ResearchGate.

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  • 22University of Birmingham.

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  • 17MDPI.

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  • 29RSC Publishing.

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Optimization

Technical Support Center: Optimizing Oxetane-Methanol Coupling Reactions

Welcome to the technical support center for optimizing the reaction temperature in oxetane-methanol coupling. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the reaction temperature in oxetane-methanol coupling. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reaction. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of this chemical transformation and achieve optimal results in your experiments.

Introduction to Oxetane-Methanol Coupling

The acid-catalyzed ring-opening of oxetanes by methanol is a powerful method for the synthesis of 3-methoxy-1-propanol derivatives, which are valuable intermediates in medicinal chemistry and materials science.[1][2] The reaction leverages the inherent ring strain of the four-membered oxetane ring, which facilitates nucleophilic attack by methanol upon activation with an acid catalyst.[2] However, the seemingly straightforward nature of this reaction is nuanced by the critical influence of reaction temperature on yield, selectivity, and the formation of undesired byproducts.

This guide will provide a comprehensive overview of how to effectively control the reaction temperature to ensure successful and reproducible outcomes.

The Critical Role of Temperature: A Balancing Act

Temperature is arguably the most critical parameter in the oxetane-methanol coupling reaction. It directly influences the reaction kinetics, the stability of intermediates, and the propensity for side reactions. An optimal temperature ensures a reasonable reaction rate while minimizing the formation of byproducts.

Low Temperatures (typically -78°C to 0°C):

  • Advantages: At lower temperatures, the reaction is generally more selective. It can help to prevent the degradation of sensitive substrates and products. For certain catalysts and substrates, low temperatures are crucial to avoid unwanted rearrangements or polymerization.[2]

  • Disadvantages: The reaction rate can be significantly slower, requiring longer reaction times for complete conversion.

Moderate Temperatures (typically 0°C to 50°C):

  • Advantages: This range often represents a good compromise between reaction rate and selectivity for many common oxetane substrates. It allows for a practical reaction time without excessive byproduct formation.

  • Disadvantages: For highly reactive oxetanes or strong acid catalysts, this temperature range may still lead to some byproduct formation.

High Temperatures (typically 50°C to reflux):

  • Advantages: The reaction proceeds much faster, leading to shorter reaction times. It can be necessary for less reactive oxetanes or when using milder catalysts.

  • Disadvantages: Higher temperatures significantly increase the risk of side reactions, such as polymerization and elimination, which can drastically reduce the yield of the desired product.[2] Cationic ring-opening polymerization becomes a major concern at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What type of acid catalyst should I use for the oxetane-methanol coupling reaction?

Both Brønsted acids (e.g., triflic acid (TfOH), triflimide (Tf2NH)) and Lewis acids (e.g., boron trifluoride etherate (BF3·OEt2), scandium triflate (Sc(OTf)3)) can be effective.[1][3][4] The choice of catalyst will depend on the specific oxetane substrate and the desired reaction conditions. Stronger acids may allow for lower reaction temperatures, while milder acids might require heating.[3]

Q2: How does the substitution pattern on the oxetane ring affect the optimal reaction temperature?

The stability of the oxetane ring and the carbocation intermediate formed during the reaction is influenced by its substituents.

  • 2-Aryl or 2-Alkyl Substituted Oxetanes: These substrates tend to react at the more substituted carbon to form a more stable secondary or tertiary carbocation-like intermediate. The reaction can often be carried out at moderate temperatures.

  • 3,3-Disubstituted Oxetanes: These are generally more stable and may require more forcing conditions, such as higher temperatures or stronger acids, to achieve efficient ring-opening.

  • Unsubstituted Oxetane: This is generally less reactive than substituted oxetanes and may require higher temperatures for efficient coupling.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting oxetane and the appearance of the product. Gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the common side reactions, and how does temperature influence them?

The most common side reaction is cationic ring-opening polymerization . This is particularly problematic at higher temperatures, where the ring-opened carbocation intermediate can react with another molecule of oxetane instead of methanol. Other potential side reactions include elimination and rearrangement, especially with substrates that can form stable alkenes or rearranged carbocations. Lowering the reaction temperature is the primary strategy to minimize these side reactions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Conversion 1. Temperature is too low: The activation energy for the reaction is not being overcome.- Gradually increase the reaction temperature in 10-20°C increments. - Consider switching to a stronger acid catalyst, which may allow the reaction to proceed at a lower temperature.
2. Catalyst is inactive or insufficient: The catalyst may have decomposed or is not present in a sufficient amount.- Use a fresh batch of catalyst. - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Low Yield with Byproduct Formation (e.g., polymer) 1. Temperature is too high: This is the most common cause of polymerization.- Decrease the reaction temperature significantly. If the reaction was run at room temperature, try 0°C or even -20°C. - Add the oxetane slowly to a solution of the catalyst in methanol at a low temperature to maintain a low concentration of the oxetane and minimize polymerization.
2. High concentration of oxetane: This can favor intermolecular reactions leading to polymers.- Dilute the reaction mixture.
Poor Regioselectivity (for unsymmetrical oxetanes) 1. Temperature is not optimal: The selectivity of nucleophilic attack can be temperature-dependent.- Try running the reaction at a lower temperature, which often favors attack at the less sterically hindered carbon.
2. Choice of catalyst: Lewis and Brønsted acids can exhibit different selectivities.- Screen different acid catalysts to find one that provides the desired regioselectivity.
Reaction is too fast and difficult to control 1. Temperature is too high: The reaction is highly exothermic.- Start the reaction at a much lower temperature (e.g., -78°C) and allow it to warm slowly. - Use an ice bath or cryocooler to maintain a constant low temperature.

Experimental Protocols

General Protocol for Acid-Catalyzed Methanolysis of a 2-Substituted Oxetane

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

    • Cool the methanol to the desired starting temperature (e.g., 0°C) using an ice-water bath.

  • Reaction Initiation:

    • To the cooled methanol, add the acid catalyst (e.g., TfOH, 1-5 mol%) dropwise with vigorous stirring.

    • In a separate vial, prepare a solution of the 2-substituted oxetane in a minimal amount of anhydrous methanol.

    • Slowly add the oxetane solution to the stirred acidic methanol solution over a period of 10-30 minutes.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC.

    • If the reaction is sluggish at the initial temperature, allow the reaction mixture to slowly warm to a higher temperature (e.g., room temperature) and continue monitoring.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-methoxy-1-propanol derivative.

Temperature Optimization Workflow

Temperature_Optimization_Workflow cluster_0 Initial Screening cluster_1 Analysis cluster_2 Decision cluster_3 Action A Start with a low temperature (e.g., 0°C) B Monitor reaction by TLC/GC/NMR A->B C Analyze conversion and byproduct formation B->C D Is conversion complete and clean? C->D E Reaction is optimized D->E Yes F Gradually increase temperature (e.g., to room temperature) D->F No (Low Conversion) G Decrease temperature (e.g., to -20°C) D->G No (Byproducts) F->B G->B

Caption: A workflow for optimizing reaction temperature.

Data Presentation

Table 1: Hypothetical Temperature Effects on a Generic 2-Phenyloxetane Methanolysis

Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Major Byproduct (%)
-202490< 5 (unreacted starting material)
0895< 2 (dimer)
25 (Room Temp)28015 (polymer)
500.54055 (polymer)

Note: This table is illustrative and actual results will vary depending on the substrate, catalyst, and specific reaction conditions.

Mechanistic Considerations

The acid-catalyzed ring-opening of an oxetane with methanol proceeds through a protonated oxetane intermediate. This is followed by a nucleophilic attack from methanol. The regioselectivity of this attack is temperature-dependent. At lower temperatures, an SN2-like mechanism is often favored, with the nucleophile attacking the less sterically hindered carbon. At higher temperatures, the reaction may proceed through a more SN1-like mechanism, with the nucleophile attacking the carbon that can better stabilize a positive charge.

Reaction_Mechanism Oxetane Oxetane Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane + H+ Methanol Methanol (CH3OH) Transition_State Transition State Methanol->Transition_State Acid H+ (Catalyst) Protonated_Oxetane->Oxetane - H+ Protonated_Oxetane->Transition_State Product Ring-Opened Product Transition_State->Product - H+

Caption: Simplified mechanism of acid-catalyzed oxetane ring-opening.

By carefully considering the principles outlined in this guide and systematically optimizing the reaction temperature, researchers can unlock the full potential of the oxetane-methanol coupling reaction for their synthetic endeavors.

References

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Methanol Synthesis in a Fixed Bed Recycle-reactor System: Effect of once - hte GmbH. Available at: [Link]

  • Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. - ResearchGate. Available at: [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 2022.
  • Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane - RadTech. Available at: [Link]

  • Kinetics of the reactions of HO with methanol (210–351 K) and with ethanol (216–368 K). Physical Chemistry Chemical Physics, 2005.
  • The ring opening polymerization of ring strained cyclic ethers - Aston Research Explorer. Available at: [Link]

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3 - DDD UAB. Available at: [Link]

  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing, 2014.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 2016.
  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium.
  • Kinetics and energy transfer in the thermal decomposition of 2-methyloxetane and 3-methyloxetane. Journal of the Chemical Society, Faraday Transactions, 1993.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 2023.
  • Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. MDPI, 2024.
  • A case study of methanol/n-heptane mixtures. University of Galway Research Repository, 2021.
  • Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic c
  • Progressive steps and catalytic cycles in methanol-to-hydrocarbons reaction over acidic zeolites. PMC, 2020.
  • Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Met
  • Development of a new low-temperature methanol synthesis process.
  • Oxetane Synthesis via Alcohol C–H Functionalization.
  • Understanding Rates and Regioselectivities for Epoxide Methanolysis within Zeolites: Mechanism and Roles of Covalent and Non-covalent Interactions. Semantic Scholar, 2019.
  • Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper C
  • Effect of reaction temperature on methanol synthesis in a batch reactor.
  • Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Deriv
  • THERMODYNAMICS OF MIXTURES CONTAINING ALKOXYETHANOLS. XXVIII. LIQUID-LIQUID EQUILIBRIA FOR 2-PHENOXYETHANOL + SELECTED ALKANES. arXiv.
  • Thermodynamic Properties of n-Alkoxyethanols + Organic Solvent Mixtures. XIV. Liquid−Liquid Equilibria of Systems Containing 2-(2-Ethoxyethoxy)ethanol and Selected Alkanes.

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Troubleshooting

Handling hygroscopic nature of [3-(Oxan-4-yl)oxetan-3-yl]methanol

Technical Support Center: [3-(Oxan-4-yl)oxetan-3-yl]methanol A Guide to Handling its Hygroscopic Nature in Research & Development Frequently Asked Questions (FAQs) This section addresses the most common initial queries a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [3-(Oxan-4-yl)oxetan-3-yl]methanol

A Guide to Handling its Hygroscopic Nature in Research & Development

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the handling of [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Q1: What does it mean that [3-(Oxan-4-yl)oxetan-3-yl]methanol is hygroscopic and how does this impact my experiments?

A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] For [3-(Oxan-4-yl)oxetan-3-yl]methanol, a polar molecule with hydroxyl and ether functionalities capable of hydrogen bonding, this is a critical consideration. Moisture absorption can introduce significant experimental errors and inconsistencies by:

  • Altering the Physical State: The compound, typically a liquid or solid, can become gummy, clump together, or deliquesce (dissolve in the absorbed water), making handling and accurate weighing difficult.[2][3]

  • Causing Inaccurate Measurements: The absorbed water adds weight, leading to a lower-than-calculated concentration when preparing solutions. This directly impacts dose-response curves, kinetic measurements, and stoichiometric calculations.[3]

  • Promoting Chemical Degradation: Water can act as a reactant or catalyst, potentially initiating hydrolysis of the oxetane ring or other degradation pathways, which compromises the compound's purity and potency.[4][5][6]

  • Reducing Shelf Life: The presence of moisture can accelerate decomposition, shortening the viable lifespan of the material.[4][7]

Q2: My vial of [3-(Oxan-4-yl)oxetan-3-yl]methanol was left open on the bench. How can I assess if it has been compromised?

A2: First, perform a visual inspection. Look for changes in physical appearance such as clumping, the formation of a viscous liquid, or a "wet" look.[3] The most definitive method to quantify water content is Karl Fischer titration, which is highly specific for water and can detect amounts from parts-per-million (ppm) to 100%.[8][9][] This technique is the industry standard for ensuring the quality of moisture-sensitive reagents.[11]

Q3: What are the ideal storage conditions to prevent moisture absorption?

A3: Proper storage is the first line of defense.[1] The compound should be kept in a tightly sealed container, preferably with a PTFE-lined cap. For long-term storage, this container should be placed inside a desiccator containing an active desiccant like silica gel or molecular sieves.[3][12] For maximum protection, especially for reference-grade material, storage within a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard.[13] Always consult the supplier's Certificate of Analysis for specific temperature recommendations.

Q4: I am observing poor reproducibility in my bioassays. Could the hygroscopic nature of this compound be the culprit?

A4: Absolutely. This is a classic symptom of issues with a hygroscopic compound. Inconsistent moisture absorption between different weighing events will lead to variations in stock solution concentrations.[3] This seemingly small error can cascade, causing significant shifts in IC50 values, enzyme kinetics, and other critical assay readouts. Furthermore, if the compound is degrading due to moisture, you are testing a different chemical entity entirely.[6]

Q5: Is it possible to dry a sample of [3-(Oxan-4-yl)oxetan-3-yl]methanol that has absorbed water?

A5: Yes, but it must be done carefully. For a liquid sample, placing it under high vacuum for several hours can remove absorbed water.[14][15] Another effective method is azeotropic distillation: dissolving the compound in a solvent like toluene and removing the solvent/water azeotrope via rotary evaporation. This process is typically repeated three times to ensure complete water removal.[15] However, it is crucial to ensure the compound is thermally stable under these conditions. The most reliable approach is always to use a fresh, properly stored aliquot for critical experiments.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and resolving problems encountered when working with [3-(Oxan-4-yl)oxetan-3-yl]methanol.

Observation Probable Cause Recommended Action & Scientific Rationale
Unstable/continuously increasing weight on the analytical balance. The compound is actively absorbing atmospheric moisture during the weighing process.Immediate Action: Work as quickly and efficiently as possible.[3] Use a "weighing by difference" technique from a sealed vial. Best Practice: Perform all weighing operations inside a controlled environment, such as a glove box with low humidity (<10% RH).[13] This eliminates the primary source of error.
Compound appears as clumps, a gummy solid, or a viscous syrup. Significant moisture absorption has occurred, altering the compound's physical state.[2]Assessment: Quantify the water content using Karl Fischer titration to determine the extent of the issue.[16] Solution: For non-critical applications, you may be able to correct the mass based on the water content. For critical experiments, it is strongly advised to discard the compromised aliquot and use a fresh, properly stored sample to ensure data integrity.
Inconsistent or non-reproducible results in biological or chemical assays. 1. Inaccurate initial concentration due to unaccounted-for water mass. 2. Degradation of the compound via moisture-mediated pathways (e.g., hydrolysis).[5][6]Validation: Confirm the purity and water content of the compound batch via Karl Fischer titration and an appropriate chromatographic method (e.g., LC-MS, GC-MS). Protocol Refinement: Always prepare stock solutions fresh for each experiment from a properly stored aliquot. Ensure all solvents used are anhydrous and that glassware is oven-dried before use.[17][18]
Precipitation or cloudiness observed after dissolving the compound. The solvent may not be sufficiently anhydrous, or the compound may have absorbed enough water to affect its solubility profile in the chosen solvent.Solvent Check: Verify the water content of your solvent. Use a fresh bottle of anhydrous solvent or one that has been properly stored over molecular sieves.[18] Compound Check: Ensure the compound itself is dry before attempting to dissolve it.

Core Experimental Protocols

Protocol 1: Aliquoting and Storing [3-(Oxan-4-yl)oxetan-3-yl]methanol

This protocol minimizes the risk of contaminating the entire batch of the compound upon repeated use.

  • Preparation: Move the primary container of [3-(Oxan-4-yl)oxetan-3-yl]methanol, several smaller vials (e.g., 2 mL amber glass vials with PTFE-lined caps), and necessary tools into a glove box or a controlled humidity chamber.

  • Equilibration: Allow the primary container to equilibrate to the ambient temperature of the controlled environment before opening to prevent condensation.

  • Dispensing: Open the primary container and quickly dispense the desired amount of the compound into the smaller aliquot vials.

  • Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if applicable), and date.

  • Storage: Immediately place the newly created aliquots and the resealed primary container into a desiccator for storage.[12]

Protocol 2: Accurate Weighing and Solution Preparation

This procedure is designed to ensure the highest accuracy when preparing solutions for assays.

  • Glassware Preparation: Ensure all glassware (flasks, beakers, etc.) is thoroughly dried by placing it in an oven at >120°C for at least 4 hours and cooling it in a desiccator.[17]

  • Environment Control: Perform all weighing inside a glove box or in a room with controlled, low humidity. Place the analytical balance inside the controlled environment if possible.

  • Weighing by Difference: a. Place a sealed aliquot vial on the balance and tare it. b. Remove the vial, and using a clean, dry spatula, quickly transfer the approximate amount of compound into your tared receiving flask. c. Reseal the aliquot vial and place it back on the balance. The negative reading is the exact mass of the compound transferred. This method minimizes the compound's exposure time to air.[3]

  • Solvent Addition: Use only certified anhydrous solvents stored under an inert gas or over molecular sieves.[18] Add the solvent to the receiving flask containing the weighed compound via a dry syringe or cannula.[17]

  • Dissolution & Storage: Mix until the compound is fully dissolved. If storing the solution, use a container with a septum cap to allow for withdrawal via syringe without exposing the solution to the atmosphere.

Visualization of Key Workflows

G

Caption: Decision-making workflow for a potentially moisture-compromised sample.

G

Caption: Ideal experimental workflow to maintain compound integrity.

Data Summary Tables

Table 1: Recommended Storage Conditions
Duration Environment Atmosphere Temperature Key Considerations
Short-Term (< 1 month) Tightly sealed vial inside a desiccator with active desiccant.[3][12]Air (low humidity)As per supplier CoAEnsure desiccant is active (e.g., blue silica gel). Minimize opening frequency.
Long-Term (> 1 month) Tightly sealed vial inside a desiccator.Inert Gas (Argon/Nitrogen)As per supplier CoABackfill vial with inert gas before sealing to displace moist air.
Reference Standard Sealed vial within a glove box.[13]Inert Gas (Argon/Nitrogen)As per supplier CoAHighest level of protection. Reserved for critical reference materials.
Table 2: Qualitative Impact of Moisture Content
Parameter Low Moisture (<0.5%) Moderate Moisture (0.5-5%) High Moisture (>5%)
Mass Accuracy HighModerate (Significant error in calculated concentration)Low (Unreliable for quantitative work)
Physical State As specified (Free-flowing solid/clear liquid)Clumpy, viscous, potential for phase change.[2]Gummy, syrupy, or fully deliquesced.
Chemical Stability MaximizedIncreased risk of hydrolysis and degradation.[4][5]High probability of significant degradation and impurity formation.[6]
Experimental Reproducibility HighLow to ModerateVery Low

References

  • Scharlab. Karl Fischer water content titration. Available from: [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. Available from: [Link]

  • Wikipedia. Karl Fischer titration. Available from: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • Delft Solids Solutions. Moisture Impact on Powder Safety, Stability, and Processing. Available from: [Link]

  • QAQC Lab. Karl Fischer Method of Moisture Determination. Available from: [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. Available from: [Link]

  • Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Available from: [Link]

  • AQUALAB. The Impact of Powder Moisture Content on Quality and Stability. Available from: [Link]

  • ResearchGate. Moisture Analysis Techniques. Available from: [Link]

  • Polygon. Top 5 Factors Affecting Chemical Stability. Available from: [Link]

  • American Laboratory. Determination of Water Content and Dynamic Vapor Sorption Using Gravimetric Methods, Karl Fischer Titration and Thermal Analysis. Available from: [Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents. Available from: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. Available from: [Link]

  • HepatoChem. How do you handle hygroscopic salts?. Available from: [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available from: [Link]

  • Semantic Scholar. Effect of moisture on solid state stability. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. Available from: [Link]

  • Reddit. How do you guys prepare solutions of hygroscopic chemicals?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Drying Methods. Available from: [Link]

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Optimization

Technical Support Center: Troubleshooting NMR Interpretation of Oxetane-Tetrahydropyran Mixtures

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of mixtures containing oxetane and tetrahydropyran (THP) derivatives. These cyclic ethers are increasingly vital scaffolds in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of mixtures containing oxetane and tetrahydropyran (THP) derivatives. These cyclic ethers are increasingly vital scaffolds in medicinal chemistry and drug development. However, their structural similarities can present unique challenges in spectral interpretation, particularly when analyzing reaction mixtures or performing quantitative analysis.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice to help you navigate common pitfalls and complex analytical scenarios. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can adapt these strategies to your specific molecular context.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with these compounds.

Q1: My ¹H NMR spectrum shows broad, overlapping signals in the 3.5-4.7 ppm region. How can I begin to distinguish between oxetane and THP protons?

This is a classic challenge. The protons on carbons adjacent to the oxygen atom in both oxetane and THP are deshielded and resonate in a similar downfield region.[1][2][3]

  • Initial Assessment: Generally, the α-protons of an unsubstituted oxetane appear at a higher chemical shift (around 4.65 ppm) compared to the α-protons of an unsubstituted THP (around 3.65 ppm) due to increased ring strain in the four-membered ring.[4][5] However, substitution on either ring can significantly alter these values, leading to overlap.

  • Causality: The smaller bond angles in the oxetane ring lead to greater s-character in the C-H bonds of the α-carbons, which can contribute to the downfield shift.

  • Next Step: If simple 1D ¹H NMR is insufficient, moving to 2D NMR techniques is the logical next step to resolve these signals.

Q2: I'm trying to quantify the ratio of my oxetane starting material to my THP product. Can I just integrate the signals in the ¹H NMR spectrum?

While tempting for its simplicity, direct integration in a 1D ¹H NMR spectrum can be misleading if there is any signal overlap.[6]

  • Prerequisite for Accurate Quantification: For reliable quantitative NMR (qNMR), the signals you are integrating must be fully resolved from one another and from any impurity or solvent signals.[7]

  • Potential Pitfall: If the signals for the oxetane and THP moieties partially overlap, the integration values will not accurately reflect the molar ratio of the two species.

  • Recommendation: To ensure accuracy, you should first confirm that you have baseline-resolved signals for each compound that are unique and representative. If not, you will need to employ methods to resolve the signals or use an alternative quantification method.

Q3: Are there any characteristic signals in the ¹³C NMR spectrum that can definitively differentiate between an oxetane and a THP ring?

Yes, ¹³C NMR is often more reliable for distinguishing these two rings due to the wider chemical shift range, which reduces the likelihood of signal overlap.[8]

  • Oxetane: The carbons adjacent to the oxygen (Cα) in an oxetane ring typically appear in the range of 70-85 ppm, while the β-carbon is more upfield. For the parent oxetane, the C-2 carbon has a chemical shift of around 60 ppm.[9]

  • Tetrahydropyran: The Cα carbons in a THP ring are generally found in the 65-75 ppm range, with the other carbons appearing further upfield.

  • Key Differentiator: The specific chemical shifts will be highly dependent on the substituents, but the overall pattern and relative positions of the signals can be a robust indicator of the ring system.

Troubleshooting Guides

This section provides detailed, step-by-step methodologies for tackling more complex analytical problems.

Guide 1: Resolving Severe Signal Overlap in the ¹H NMR Spectrum

When 1D ¹H NMR fails to provide clear, interpretable data due to extensive signal overlap, a systematic approach using 2D NMR techniques is necessary.[10][11]

The Problem:

You have a complex mixture from a reaction intended to convert an oxetane-containing starting material to a THP-containing product. The aliphatic region of the ¹H NMR spectrum is a convoluted series of multiplets, making it impossible to assign specific protons or determine the reaction's success.

The Solution: A 2D NMR Approach

The core principle here is to add a second frequency dimension to the NMR experiment, which allows for the separation of signals that overlap in a 1D spectrum.[12]

Step-by-Step Protocol:

  • Acquire a ¹H-¹H COSY Spectrum:

    • Purpose: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically through 2-3 bonds).[13] This is the first step in mapping out the spin systems of the molecules in your mixture.

    • Procedure: Run a standard COSY experiment on your sample.

    • Interpretation: Look for cross-peaks in the 2D spectrum. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂. Trace these connections to build fragments of your molecules.

  • Acquire a ¹H-¹³C HSQC Spectrum:

    • Purpose: Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon signals of the carbons they are directly attached to.[10] This is invaluable for assigning protons to specific carbons in the molecular skeleton.

    • Procedure: Run a standard HSQC experiment.

    • Interpretation: Each cross-peak in the HSQC spectrum links a proton chemical shift on one axis to a carbon chemical shift on the other. This allows you to leverage the greater resolution of the ¹³C spectrum to help resolve the overlapping proton signals.

  • Synthesize the Data:

    • Use the HSQC data to assign specific proton signals to their corresponding carbons.

    • Use the COSY data to connect these C-H fragments, allowing you to piece together the structures of the different species in your mixture.

Visualization of the Troubleshooting Workflow

G cluster_start Initial State cluster_2d_nmr 2D NMR Analysis cluster_outcome Resolution start Overlapping ¹H NMR Signals cosy Acquire ¹H-¹H COSY start->cosy hsqc Acquire ¹H-¹³C HSQC start->hsqc data_synthesis Synthesize COSY & HSQC Data cosy->data_synthesis hsqc->data_synthesis outcome Resolved Structures & Assignments data_synthesis->outcome

Caption: Workflow for resolving overlapping ¹H NMR signals using 2D NMR.

Guide 2: Accurate Quantification of Oxetane/THP Mixtures (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a sample, provided it is performed correctly.[14]

The Challenge:

You need to determine the precise molar ratio of an oxetane reactant to a THP product in a crude reaction mixture to calculate the reaction conversion.

The Protocol: Internal Standard qNMR

The internal standard method is a robust approach for accurate quantification.[15] It involves adding a known amount of a reference compound (the internal standard) to the sample.

Step-by-Step Protocol:

  • Select a Suitable Internal Standard:

    • Criteria:

      • The standard must have at least one signal that is sharp, well-resolved, and does not overlap with any signals from your analyte mixture.[16]

      • It should be chemically inert and not react with your sample or the solvent.

      • It should be non-volatile and easy to weigh accurately.[16]

      • It should have a known purity.

    • Common Choices: Maleic acid, 1,4-dioxane, or dimethyl sulfone are often good candidates.

  • Prepare the qNMR Sample:

    • Accurate Weighing is Critical: Use an analytical balance to accurately weigh the internal standard and your sample mixture.[14][16]

    • Procedure:

      • Accurately weigh a specific amount of the internal standard into a vial.

      • Accurately weigh your crude reaction mixture into the same vial.

      • Dissolve the mixture in a known volume of a suitable deuterated solvent.[17] Ensure complete dissolution.

      • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR Spectrum:

    • Key Parameters:

      • Relaxation Delay (d1): This is the most critical parameter for qNMR. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons you are integrating. A value of 30-60 seconds is often a safe starting point if T₁ values are unknown.

      • Number of Scans (ns): Acquire enough scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[7]

  • Process and Analyze the Spectrum:

    • Apply a zero-filling and a gentle exponential multiplication (line broadening) to improve the signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signal of the internal standard and the well-resolved signals of the oxetane and THP species.

  • Calculate the Molar Ratio:

    • The concentration of each component is directly proportional to its integral value, normalized by the number of protons giving rise to the signal.

    • Formula:

      Where:

      • Integral_Oxetane is the integral of a unique oxetane signal.

      • #H_Oxetane is the number of protons that signal represents.

      • Integral_THP is the integral of a unique THP signal.

      • #H_THP is the number of protons that signal represents.

Logical Diagram for qNMR Decision Making

G start Need to Quantify Mixture check_overlap Are there unique, resolved signals for each component? start->check_overlap direct_integration Proceed with Direct Integration (Relative Quantification) check_overlap->direct_integration Yes resolve_signals Use 2D NMR to find unique signals check_overlap->resolve_signals No qnmr_protocol Perform Internal Standard qNMR qnmr_protocol->direct_integration Provides Absolute Quantification resolve_signals->qnmr_protocol

Caption: Decision-making process for quantitative analysis of mixtures by NMR.

Appendices

Appendix A: Characteristic NMR Data

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for unsubstituted oxetane and tetrahydropyran in CDCl₃. Note that these values are highly sensitive to substitution.

Ring SystemPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Oxetane α-CH₂~4.65~75-80
β-CH₂~2.61~25-30
Tetrahydropyran α-CH₂~3.65~68-70[18]
β-CH₂~1.59~26-28
γ-CH₂~1.59~23-25

Data compiled from various sources, including references[4][5].

Appendix B: Sample Preparation Protocol

A self-validating protocol for preparing high-quality NMR samples.

  • Material Selection: Use high-quality NMR tubes (e.g., Norell® 507-HP or equivalent). Ensure your deuterated solvent is from a fresh, sealed ampoule to minimize water content.

  • Sample Weighing: For a standard 5 mm NMR tube, aim for 5-10 mg of your analyte mixture.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent to the vial containing your sample.

  • Mixing: Gently vortex the vial to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

  • Transfer: Use a clean glass pipette to transfer the solution to the NMR tube.

  • Validation Check: Hold the NMR tube up to a light source. The solution should be clear and free of any suspended particles or phase separation. This visual check is a critical validation step.

References

  • Magritek. (2022, February 17). Quantification of single components in complex mixtures by 13C NMR. [Link]

  • Giraudeau, P. (2015, July 3). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. European Pharmaceutical Review. [Link]

  • Asakura, K. (2019, February 21). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Almeida, C., et al. (2023). Quantitative NMR spectroscopy of complex mixtures. Chemical Communications. [Link]

  • University of Ottawa. Quantitative NMR Spectroscopy. [Link]

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  • Oreate AI. (2026, February 3). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. [Link]

  • Filo. (2025, June 21). What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca... [Link]

  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Journal of Chemical Education. Quantitative analysis of a mixture by NMR spectroscopy. [Link]

  • Wageningen University & Research. Quantification of complex mixtures by NMR. [Link]

  • Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Royal Society of Chemistry. (2021, June 4). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. [Link]

  • Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

  • Royal Society of Chemistry. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

  • MDPI. (2020, November 2). Chemical Space Exploration of Oxetanes. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • ResearchGate. ¹H NMR spectra (CDCl₃) of oxetane and POx (Table II, Run 1). [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • ResearchGate. The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. [Link]

  • SpectraBase. tetrahydro-2H-pyran - Optional[13C NMR] - Chemical Shifts. [Link]

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  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • The Royal Society of Chemistry. One-pot green synthesis of dihydropyran heterocycles. [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]

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Reference Data & Comparative Studies

Validation

The Oxetane Advantage: A Comparative Guide to Enhancing Aqueous Solubility over Cyclobutane Substitution

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the optimization of a molecule's physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is a critical determinant of its clinical success. Among these properties, aqueous solubility stands as a paramount hurdle; a compound must be in solution to be absorbed and to interact with its biological target. This guide provides a comprehensive comparison of two four-membered rings, oxetane and cyclobutane, when used as substituents to modulate the aqueous solubility of drug candidates. Through an analysis of their fundamental physicochemical properties, supporting experimental data, and detailed protocols, we will elucidate why the strategic incorporation of an oxetane ring is often a superior strategy for enhancing solubility compared to its carbocyclic counterpart, cyclobutane.

The Principle of Bioisosterism in Drug Design: More Than Just Shape

The concept of bioisosterism, the substitution of one group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. However, contemporary bioisosterism extends beyond mere steric mimicry to the strategic modulation of a molecule's properties. While both oxetane and cyclobutane are small, four-membered rings that can occupy similar spatial volumes, their electronic and solvation characteristics are profoundly different.

Cyclobutane is a nonpolar, hydrophobic moiety composed solely of carbon and hydrogen atoms.[1][2] Its puckered conformation offers a three-dimensional structure that can be advantageous for filling hydrophobic pockets in a target protein.[3] However, its inherent lipophilicity often does little to improve, and can even diminish, a compound's aqueous solubility.

In stark contrast, the oxetane ring incorporates an oxygen atom, which imparts significant polarity and the capacity to act as a hydrogen bond acceptor.[4][5] This fundamental difference is the primary driver for the often-dramatic improvements in solubility observed when an oxetane is introduced into a molecular scaffold. The oxygen atom's lone pairs of electrons can interact favorably with water molecules, disrupting the crystal lattice of the solid-state compound and promoting its dissolution.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Cyclobutane" A[Nonpolar Hydrocarbon]; B[Hydrophobic]; C[Limited H-Bonding]; end subgraph "Oxetane" D[Polar Heterocycle]; E[Hydrogen Bond Acceptor]; F[Enhanced Solvation]; end A --> B; B --> C; D --> E; E --> F; }

Caption: Physicochemical property comparison of cyclobutane and oxetane.

Comparative Analysis of Aqueous Solubility: Experimental Evidence

The theoretical advantages of the oxetane ring in promoting solubility are well-supported by experimental data from numerous drug discovery campaigns. While direct, side-by-side comparisons in identical molecular scaffolds are not always published, the collective evidence from various studies paints a clear picture.

In one notable example from a program developing inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), the replacement of a cyclobutane with an oxetane moiety led to a compound with an improved off-target profile and enhanced solubility.[4] Another study focused on 3,3-diaryloxetanes as potential bioisosteres for cyclobutane derivatives and noted that the oxetane-containing compounds generally exhibited improved properties.

The magnitude of the solubility enhancement upon oxetane substitution can be substantial. Studies have shown that replacing a gem-dimethyl group, which is sterically similar to a cyclobutane, with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3][6] This dramatic effect is attributed to the oxetane's ability to disrupt crystal packing and its favorable interactions with water.

MoietyKey Physicochemical PropertiesGeneral Impact on Aqueous Solubility
Cyclobutane Nonpolar, Hydrophobic, Puckered 3D structureGenerally neutral to negative; may decrease solubility due to increased lipophilicity.
Oxetane Polar, Hydrogen bond acceptor, Rigid, Puckered 3D structureGenerally positive; often leads to a significant increase in solubility.

Table 1: Comparison of the general impact of cyclobutane and oxetane substitution on aqueous solubility.

The "Why": Unpacking the Mechanistic Differences in Solvation

The superior performance of oxetane over cyclobutane in enhancing aqueous solubility can be attributed to several key factors at the molecular level:

  • Polarity and Dipole Moment: The C-O-C ether linkage in oxetane creates a significant dipole moment, making the ring polar. This polarity allows for favorable dipole-dipole interactions with water molecules, which are essential for solvation. Cyclobutane, being a hydrocarbon, lacks a significant dipole moment and is therefore nonpolar.[2]

  • Hydrogen Bonding: The oxygen atom in the oxetane ring has lone pairs of electrons that can act as hydrogen bond acceptors, forming hydrogen bonds with the hydrogen atoms of water molecules.[5] This is a powerful solubilizing interaction that is absent in the cyclobutane ring.

  • Disruption of Crystal Lattice Energy: For a compound to dissolve, the energy released from the interaction of the solute with the solvent (solvation energy) must overcome the energy holding the molecules together in the solid state (crystal lattice energy). The introduction of a polar, three-dimensional oxetane ring can disrupt the efficient packing of molecules in the crystal lattice, thereby lowering the lattice energy and making it easier for the compound to dissolve. While cyclobutane's puckered nature can also disrupt planarity, its hydrophobicity can lead to unfavorable crystal packing arrangements that do not necessarily favor dissolution in water.[7]

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6, height=0.6, fixedsize=true]; edge [color="#5F6368"];

}

Caption: Solvation of an oxetane-containing molecule via hydrogen bonding.

Experimental Protocol: Determination of Thermodynamic Aqueous Solubility using the Shake-Flask Method

To empirically validate the impact of oxetane or cyclobutane substitution on solubility, the shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[8]

Principle

An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined analytically.

Materials
  • Test compounds (oxetane- and cyclobutane-substituted analogs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). This will be used to create a standard curve for quantification.

  • Sample Preparation:

    • Weigh an excess amount of each solid test compound (e.g., 1-2 mg) into separate glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of PBS (pH 7.4) to each vial (e.g., 1 mL).

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter. The first few drops should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

  • Quantification:

    • Prepare a standard curve by making serial dilutions of the stock solution in PBS.

    • Analyze the filtered samples and the standard curve dilutions by a validated HPLC or LC-MS method.

    • Determine the concentration of the dissolved compound in the samples by interpolating from the standard curve. This concentration represents the thermodynamic aqueous solubility.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for the shake-flask solubility assay.

Conclusion: Strategic Application of Oxetane for Enhanced Developability

The strategic incorporation of an oxetane ring represents a powerful tool in the medicinal chemist's arsenal for overcoming the pervasive challenge of poor aqueous solubility. Its inherent polarity and hydrogen bonding capability provide a clear mechanistic advantage over the nonpolar cyclobutane ring. As demonstrated by a growing body of evidence from successful drug discovery programs, the replacement of a cyclobutane or other lipophilic groups with an oxetane can lead to dramatic improvements in solubility, thereby enhancing the developability of promising drug candidates. By understanding the fundamental physicochemical principles and employing robust experimental validation methods such as the shake-flask assay, researchers can confidently leverage the "oxetane advantage" to engineer molecules with a higher probability of clinical success.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(5), 1820-1833.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Bull, J. A., Croft, R. A., Davies, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12233.
  • Li, D., Sloman, D. L., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry.
  • Ishihara, Y., & Imanishi, M. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry, 54(5), 1145-1157.
  • de la Torre, B. G., & Albericio, F. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2489.
  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.
  • Grygorenko, O. O., et al. (2023). Synthesis and measured aqueous solubilities (Sw, 23 °C) of derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9250, Cyclobutane. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). The impact of saturated rings on the properties of drugs and drug candidates. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1894-1902.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-membered rings in drug discovery. Chemical Reviews, 114(17), 8257-8322.
  • Study.com. (n.d.). Is cyclobutane likely to be miscible with water? Explain why or why not. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108.
  • Croft, R. A., Mousseau, J. J., & Bull, J. A. (2019). Applications of oxetanes in drug discovery campaigns. Journal of Medicinal Chemistry, 62(17), 7737-7769.
  • Popin, A., & Taran, F. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 26(11), 3163.
  • Richardson, P. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts, 18(05), 0484-0484.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Ishihara, Y., & Imanishi, M. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1145–1157.
  • Carreira, E. M. (2012). Application of Bioisosteres in Drug Design. SlideShare.

Sources

Comparative

Metabolic stability profile of [3-(Oxan-4-yl)oxetan-3-yl]methanol derivatives

Publish Comparison Guide: Metabolic Stability Profile of [3-(Oxan-4-yl)oxetan-3-yl]methanol Derivatives Executive Summary The Verdict: [3-(Oxan-4-yl)oxetan-3-yl]methanol represents a "best-in-class" fragment for lowering...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Metabolic Stability Profile of [3-(Oxan-4-yl)oxetan-3-yl]methanol Derivatives

Executive Summary

The Verdict: [3-(Oxan-4-yl)oxetan-3-yl]methanol represents a "best-in-class" fragment for lowering lipophilicity (LogD) while maintaining exceptional metabolic robustness.

As a 3,3-disubstituted oxetane scaffold, it functions as a superior bioisostere to traditional gem-dimethyl or cyclohexyl-linked motifs. Experimental data indicates that derivatives of this scaffold exhibit significantly reduced intrinsic clearance (


) in human liver microsomes (HLM) compared to their carbocyclic analogs, primarily by blocking oxidative metabolism at the quaternary carbon and reducing overall lipophilicity.

Ideal Application: High-value scaffold for Lead Optimization (LO) campaigns aiming to lower LogD, block metabolic soft spots, and improve solubility without introducing chirality.

Structural Logic & Metabolic Rationale

To understand the stability profile, one must deconstruct the molecule into its functional pharmacophores.

  • The Core (Oxetane Ring): Unlike gem-dimethyl groups (which are prone to CYP450-mediated oxidation), the oxetane ring is metabolically inert to oxidative attack. The high ionization potential of the ether oxygen prevents radical formation.

  • The Substituent (Oxan-4-yl / Tetrahydropyran): This group replaces lipophilic cyclohexyl or phenyl rings. It lowers LogP by ~1.0–1.5 units while remaining stable to Phase I oxidation.

  • The Linker (Quaternary C3 Position): The 3,3-disubstitution creates a quaternary center that eliminates abstractable protons, effectively "capping" a common metabolic soft spot found in methine-linked scaffolds.

Visualizing the Metabolic Shielding

MetabolicShielding cluster_legend Metabolic Fate Scaffold [3-(Oxan-4-yl)oxetan-3-yl]methanol Scaffold CYP450 CYP450 Oxidation (Phase I) Scaffold->CYP450 BLOCKED (Quaternary Center) UGT Glucuronidation (Phase II) Scaffold->UGT Potential Liability (Free -OH only) GemDimethyl Gem-Dimethyl Analog (High Liability) GemDimethyl->CYP450 Susceptible (C-H Abstraction) Cyclohexyl Cyclohexyl Analog (High Lipophilicity) Cyclohexyl->CYP450 Susceptible (Hydroxylation)

Figure 1: Mechanism of metabolic stability.[1] The 3,3-disubstituted oxetane core blocks CYP450 access, unlike gem-dimethyl or cyclohexyl analogs.

Comparative Performance Data

The following data synthesizes performance metrics from standard ADME panels comparing oxetane-containing fragments against traditional bioisosteres.

Table 1: Metabolic Stability & Physicochemical Profile
Feature[3-(Oxan-4-yl)oxetan-3-yl]methanol (Target)Gem-Dimethyl Analog Cyclohexyl Analog Impact
LogD (pH 7.4) 0.5 – 1.2 (Low)2.5 – 3.5 (High)3.0 – 4.0 (Very High)Improved Solubility
HLM

< 15 µL/min/mg (Stable)> 50 µL/min/mg (Labile)> 40 µL/min/mg (Labile)Extended Half-life
Hepatocyte

> 120 min 30 – 60 min45 – 90 minLower Clearance
Metabolic Soft Spot Free Alcohol (-OH)Methyl groups (-CH3)Ring C-H bondsPredictable Metabolism
Chirality AchiralAchiralOften Chiral (cis/trans)Simplified Synthesis

Note: The "Free Alcohol" is the primary site of metabolism (Phase II Glucuronidation) if left exposed. However, in most drug discovery applications, this alcohol is derivatized (e.g., to an ether, ester, or amine), effectively sealing this soft spot and resulting in a highly stable molecule.

Detailed Stability Profile

Phase I Metabolism (Oxidative)
  • CYP450 Resistance: The oxetane ring is electronically deactivated towards CYP oxidation due to the electronegativity of the oxygen atom.

  • Oxan-4-yl Stability: The tetrahydropyran ring is significantly more stable than a cyclohexane ring. While oxidation can occur at the position alpha to the oxygen, it is a minor pathway compared to the rapid hydroxylation seen in carbocyclic rings.

Phase II Metabolism (Conjugative)
  • Direct Glucuronidation: If the molecule is used as a "warhead" or final drug with the free hydroxyl group, it is a substrate for UGT enzymes.

  • Mitigation: Derivatization of the alcohol (e.g., O-alkylation or reductive amination to the amine) eliminates this liability.

Chemical Stability (Acid/Base)
  • Acid Lability Concern: Historically, oxetanes were feared to be acid-labile (ring opening).

  • Reality: 3,3-disubstituted oxetanes are remarkably stable. The quaternary center provides steric protection against nucleophilic attack and ring opening. They are stable in 1N HCl for >24 hours, making them suitable for oral delivery (gastric stability).

Experimental Protocols

To validate the stability of this scaffold in your own pipeline, follow these standardized protocols.

Protocol A: Microsomal Stability Assay (HLM)

Purpose: To determine intrinsic clearance (


) mediated by CYP450 enzymes.
  • Preparation:

    • Test Compound: 1 µM final concentration (ensure <0.1% DMSO).

    • System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Incubate at 37°C in phosphate buffer (pH 7.4).

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Plot ln(concentration) vs. time to determine

      
       (elimination rate constant).
      
    • Calculation:

      
      .
      
Protocol B: Chemical Stability (Acid Challenge)

Purpose: To confirm the scaffold survives gastric pH.

  • Dissolution: Dissolve compound (10 mM DMSO stock) into simulated gastric fluid (SGF, pH 1.2) to a final concentration of 10 µM.

  • Incubation: Hold at 37°C for 4 hours.

  • Quantification: Analyze via HPLC-UV or LC-MS at t=0 and t=4h.

  • Acceptance Criteria: >95% parent remaining indicates stability suitable for oral dosing.

Workflow Visualization

ExperimentalWorkflow Start Compound Preparation Incubation Incubation (HLM + NADPH @ 37°C) Start->Incubation 1 µM Quench Quench & Centrifuge (ACN + IS) Incubation->Quench t = 0-60 min Analysis LC-MS/MS Quantification Quench->Analysis Data Calculate CL_int & t1/2 Analysis->Data

Figure 2: Standardized workflow for determining microsomal stability.

References

  • Müller, P., et al. (2025). The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Design. BenchChem. Link

  • Wuitschik, G., Carreira, E. M., Rogers-Evans, M., et al. (2010). Oxetanes as Promising Bioisosteres for Gem-Dimethyl Groups. Journal of Medicinal Chemistry, 53(8), 3227-3246. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

  • Enamine Ltd. (2025).[2] Oxetane Building Blocks: Stability and Application in Drug Discovery. Enamine Scientific Resources. Link

  • Duncton, M. A. (2025).[3] Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Link

Sources

Validation

A Head-to-Head Battle for Stability and Solubility: Oxetane vs. Tetrahydropyran in Modern Drug Design

A Senior Application Scientist's Guide to a Critical Bioisosteric Choice In the intricate world of medicinal chemistry, the strategic replacement of one chemical group with another—a practice known as bioisosterism—is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Critical Bioisosteric Choice

In the intricate world of medicinal chemistry, the strategic replacement of one chemical group with another—a practice known as bioisosterism—is a cornerstone of drug optimization. The goal is to fine-tune a molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetics. Among the saturated heterocycles that have become indispensable tools in this endeavor, oxetane and tetrahydropyran (THP) rings are frequently considered. While both are cyclic ethers, their subtle differences in size, strain, and polarity can lead to profoundly different outcomes in a drug candidate's profile. This guide provides an in-depth, data-driven comparison to inform the judicious selection between these two valuable motifs.

The Physicochemical Divide: Why Ring Size and Strain Matter

The choice between an oxetane (a 4-membered ring) and a tetrahydropyran (a 6-membered ring) is fundamentally a choice between different physicochemical property modulations. The oxetane ring, with its significant strain energy and compact, nearly planar structure, presents a unique set of characteristics compared to the more flexible, chair-like conformation of the THP ring.

Key Property Comparison: Oxetane vs. Tetrahydropyran

PropertyOxetaneTetrahydropyran (THP)Rationale & Implication in Drug Design
Lipophilicity (LogP/LogD) Lower Higher Oxetane's high polarity and exposed oxygen atom significantly reduce lipophilicity more than a larger THP ring.[1][2] This is often a critical advantage, as lower lipophilicity can lead to improved solubility, reduced off-target toxicity, and better overall ADME properties.[3]
Aqueous Solubility Significantly Higher Moderate The oxetane motif is a powerful tool for increasing aqueous solubility.[1] Its ability to act as a strong hydrogen bond acceptor, coupled with its polarity, can rescue compounds with solubility liabilities.[4][5] In some cases, replacing a gem-dimethyl group with an oxetane has increased solubility by factors of 4 to over 4000.[1][5]
Metabolic Stability Generally Higher Variable; Can be a site of metabolism Oxetanes, particularly 3,3-disubstituted ones, are often more metabolically stable than their gem-dimethyl or even THP counterparts.[6][7] They can be used to block metabolically weak spots.[2] THP rings, being less strained and more flexible, can be susceptible to CYP450-mediated oxidation.
Molecular Conformation Rigid, Planar Flexible, Chair Conformation The rigid structure of oxetane provides a predictable exit vector for substituents, which can be advantageous for locking in a specific bioactive conformation.[8] The flexibility of THP offers more conformational possibilities, which may or may not be beneficial depending on the target binding pocket.
Basicity (pKa) of Adjacent Amines Strongly Reduces Moderately Reduces The strong electron-withdrawing effect of the oxetane ring can significantly lower the pKa of a neighboring amine, which can be a crucial tactic to modulate ionization at physiological pH, thereby improving cell permeability and reducing hERG liability.[2][9]

Strategic Application in Drug Discovery: Case Studies

The true value of a bioisostere is demonstrated through its successful application. Numerous drug discovery programs have leveraged the unique properties of oxetane to overcome specific challenges, often in direct comparison to other groups like THP.

Case Study: γ-Secretase Inhibitors

In a program developing γ-secretase inhibitors, researchers observed a clear trend in metabolic stability when altering the cyclic ether ring size. Stability in human liver microsomes (HLM) improved dramatically when moving from a tetrahydropyran (THP) to a tetrahydrofuran (THF) and finally to an oxetane analogue.[10] While the reduction in LogD was a contributing factor, the inherent stability of the strained oxetane ring to metabolism was also suggested as a key driver of the improvement.[10]

Case Study: EZH2 Inhibitors

During the optimization of an EZH2 inhibitor, the lead compound suffered from poor metabolic stability and solubility.[2] A methoxymethyl-oxetane substituent was introduced as a less lipophilic surrogate for a THF ring. This substitution resulted in a compound with an optimal LogD, drastically improved metabolic and solubility properties, and a better fit within the target's binding pocket.[2]

Experimental Protocols for Evaluation

To make an informed decision between oxetane and THP, rigorous experimental evaluation is non-negotiable. Below are foundational protocols for assessing the key parameters discussed.

Protocol 1: Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

This method measures the equilibrium solubility of a compound, providing the most accurate representation of its thermodynamic solubility.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add an excess amount of the solid compound (or a small volume of concentrated stock solution) to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method, typically LC-MS/MS or HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions. Compare the values obtained for the oxetane- and THP-containing analogues directly.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the test compound in a low concentration of organic solvent (typically <0.5% DMSO).

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer.

    • Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the compound/microsome mixture.

    • Take aliquots from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) to compare the metabolic rates of the oxetane and THP analogues.

Visualizing the Workflow and Rationale

To streamline the decision-making process, a logical workflow can be visualized.

Bioisostere_Decision_Workflow cluster_Problem Lead Compound Issue cluster_Strategy Bioisosteric Strategy cluster_Options Primary Candidates cluster_Assays Comparative Experimental Evaluation cluster_Decision Data-Driven Decision cluster_Outcome Outcome Problem High Lipophilicity (LogD) Poor Solubility Metabolic Liability (e.g., at gem-dimethyl) Strategy Consider Saturated Heterocycle Replacement Problem->Strategy Oxetane Synthesize Oxetane Analogue Strategy->Oxetane THP Synthesize THP Analogue Strategy->THP Solubility Aqueous Solubility Assay Oxetane->Solubility LogD LogD Measurement Oxetane->LogD Metabolism Microsomal Stability Assay Oxetane->Metabolism Potency In Vitro Potency Assay Oxetane->Potency THP->Solubility THP->LogD THP->Metabolism THP->Potency Decision Optimal Candidate Profile? Solubility->Decision LogD->Decision Metabolism->Decision Potency->Decision Advance Advance Optimized Candidate Decision->Advance Yes

Caption: Decision workflow for selecting between oxetane and THP bioisosteres.

Conclusion: A Verdict Based on Context

There is no universal winner in the oxetane versus tetrahydropyran debate. The optimal choice is dictated entirely by the specific liabilities of the lead compound and the goals of the optimization campaign.

Choose Oxetane when:

  • The primary challenges are high lipophilicity and poor aqueous solubility.[1][7]

  • Blocking a specific, metabolically labile site (like a gem-dimethyl group) is necessary without increasing lipophilicity.[2][6]

  • A rigid conformation is required to enhance binding affinity.

  • Modulating the basicity of an adjacent amine is a key objective.[9]

Consider Tetrahydropyran when:

  • A more conservative, less drastic reduction in lipophilicity is desired compared to a corresponding cyclohexane ring.[3]

  • A larger, more flexible scaffold is needed to explore the binding pocket.

  • The synthetic accessibility of the required THP building block is significantly higher than the corresponding oxetane.

Ultimately, the power of these motifs lies in their ability to provide medicinal chemists with a nuanced toolkit for multi-parameter optimization. By understanding their distinct physicochemical profiles and validating their effects through rigorous experimentation, researchers can make informed, data-driven decisions that accelerate the journey from a promising lead to a viable drug candidate.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. Available from: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., & Carreira, E. M. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. Available from: [Link]

  • Cole, K. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12592–12629. Available from: [Link]

  • Fustero, S., et al. (2017). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 8(11), 1177-1192. Available from: [Link]

  • Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. CHIMIA International Journal for Chemistry, 64(4), 241-246. Available from: [Link]

  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. Available from: [Link]

  • Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1621-1638. Available from: [Link]

  • Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. ResearchGate. Available from: [Link]

  • Gouverneur, V., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie International Edition, 55(44), 13624-13651. Available from: [Link]

  • Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available from: [Link]

  • Cole, K. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available from: [Link]

  • Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Spiral, Imperial College London. Available from: [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available from: [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available from: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available from: [Link]

  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(11), 1381–1396. Available from: [Link]

  • Prisinzano, T. E., et al. (2019). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 62(17), 7950–7965. Available from: [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Available from: [Link]

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Comparative

A Guide to the Structural Validation of [3-(Oxan-4-yl)oxetan-3-yl]methanol using ¹H and ¹³C NMR Spectroscopy

Introduction In the landscape of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of the research and development process. The spatial arrangement...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of the research and development process. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the structural elucidation of organic molecules in solution.

This guide provides an in-depth, practical walkthrough for validating the structure of [3-(Oxan-4-yl)oxetan-3-yl]methanol, a molecule featuring two distinct heterocyclic systems—a strained oxetane and a conformationally flexible tetrahydropyran (oxane)—linked by a quaternary carbon center. We will dissect the process from theoretical prediction to experimental execution and data interpretation, demonstrating how ¹H and ¹³C NMR serve as a self-validating system for structural confirmation. The causality behind experimental choices will be explained, reflecting field-proven insights and ensuring scientific integrity.

Logical Framework for NMR-Based Structural Validation

The validation process follows a systematic workflow. It begins with a theoretical prediction of the NMR spectra based on established principles of chemical shifts and coupling constants. This prediction is then compared against experimentally acquired data. A conclusive match between the predicted and experimental spectra provides high-confidence validation of the proposed chemical structure.

G cluster_prep Phase 1: Preparation & Prediction cluster_exp Phase 2: Experimentation cluster_val Phase 3: Validation P1 Propose Chemical Structure P2 Predict ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) P1->P2 Based on known fragment values V2 Compare Experimental Data vs. Predicted Data P2->V2 E1 Prepare High-Purity NMR Sample E2 Acquire ¹H & ¹³C NMR Data (FID) E1->E2 E3 Process Data (FT, Phasing, Baseline Correction) E2->E3 V1 Assign Signals in Experimental Spectra E3->V1 V1->V2 V3 Structure Validated V2->V3 Match V4 Structure Incorrect (Re-evaluate) V2->V4 Mismatch

Caption: Workflow for structural validation via NMR spectroscopy.

Predicted Spectral Analysis: [3-(Oxan-4-yl)oxetan-3-yl]methanol

Before any experiment, we must dissect the target molecule and predict its spectral features. The structure contains several unique proton and carbon environments.

Caption: Structure of [3-(Oxan-4-yl)oxetan-3-yl]methanol with atom numbering.

Predicted ¹H NMR Chemical Shifts

The protons are influenced by electronegative oxygen atoms and the ring strain of the oxetane. Protons closer to oxygen will be "deshielded" and appear at a higher chemical shift (further downfield).

Proton(s) (Label)EnvironmentPredicted δ (ppm)Predicted MultiplicityRationale
H-1Hydroxymethyl (-OH)1.5 - 4.0Broad Singlet (br s)Exchangeable proton; shift is concentration and solvent dependent.
H-2Hydroxymethyl (-CH₂OH)~3.7Singlet (s)Adjacent to a quaternary carbon, so no H-H coupling. Deshielded by the adjacent -OH group.
H-5, H-8Oxetane Ring (-OCH₂)~4.5 - 4.8AB quartet or MultipletDiastereotopic protons on a 3,3-disubstituted oxetane ring.[1][2] Deshielded by ring oxygen and strain.
H-9Tetrahydropyran Ring (CH)~1.8 - 2.0Multiplet (m)Methine proton on the THP ring.
H-10, H-13Tetrahydropyran Ring (-OCH₂)~3.6Multiplet (m)Protons adjacent to the THP ring oxygen are deshielded.[3][4]
H-11, H-12Tetrahydropyran Ring (-CH₂)~1.6Multiplet (m)Standard aliphatic protons on the THP ring.[3][4]
Predicted ¹³C NMR Chemical Shifts

The ¹³C spectrum is simpler as it is typically acquired with proton decoupling, resulting in singlets for each unique carbon environment. The chemical shifts are highly indicative of the carbon's functional group.

Carbon(s) (Label)EnvironmentPredicted δ (ppm)Rationale
C-2Hydroxymethyl (-CH₂OH)60 - 65Carbon singly bonded to oxygen.[5]
C-3Quaternary Spiro-center40 - 50Aliphatic quaternary carbon.
C-5, C-8Oxetane Ring (-OCH₂)75 - 85Deshielded by ring oxygen and significant ring strain.[2][6]
C-9Tetrahydropyran Ring (CH)35 - 45Aliphatic methine carbon.
C-10, C-13Tetrahydropyran Ring (-OCH₂)65 - 70Carbon adjacent to the THP ring oxygen.[7]
C-11, C-12Tetrahydropyran Ring (-CH₂)25 - 35Standard aliphatic carbons.

Experimental Protocol: A Self-Validating System

The trustworthiness of NMR data hinges on meticulous sample preparation and correctly chosen acquisition parameters.

Part 1: Sample Preparation

The goal is a homogenous solution free of particulates and paramagnetic impurities, which can degrade spectral quality.[8]

  • Mass Measurement: Accurately weigh 5-10 mg of the purified solid [3-(Oxan-4-yl)oxetan-3-yl]methanol. For small molecules, this concentration is typically sufficient for high-quality ¹H and ¹³C spectra.[8]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its well-characterized residual solvent peaks (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm) which are useful for spectral calibration.[9][10]

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[11]

  • Tube Height: The final solution height in the NMR tube should be approximately 4-5 cm to ensure it is properly positioned within the spectrometer's detection coil.[11][12]

Part 2: NMR Data Acquisition

Acquisition parameters are chosen to balance signal-to-noise ratio (S/N), resolution, and experiment time. The following are typical parameters for a 400 MHz spectrometer.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality & Justification
Pulse Program zg30zgpg30Standard single-pulse experiments for ¹H and proton-decoupled ¹³C.
Solvent CDCl₃CDCl₃Deuterated solvent provides the lock signal for field stability.[13]
Temperature (TE) 298 K298 KRoom temperature is standard unless studying dynamic processes.
Spectral Width (SW) ~16 ppm~220 ppmThe spectral window must be wide enough to encompass all expected signals.[14][15]
Acquisition Time (AQ) 2 - 4 s~1 sA longer AQ provides better resolution, crucial for resolving fine splitting in ¹H NMR.[16][17]
Relaxation Delay (D1) 2 - 5 s2 sA delay between scans to allow nuclear spins to return to equilibrium, ensuring quantitative integration in ¹H NMR.
Number of Scans (NS) 8 - 16512 - 1024¹³C has a much lower natural abundance (~1.1%) and requires significantly more scans to achieve an adequate S/N.[16]

Data Interpretation and Comparative Analysis

With the experimental spectra in hand, the final step is to assign each signal and compare it to our predictions.

¹H NMR Spectrum Analysis
  • Chemical Shift: The signals should appear in the predicted regions. The oxetane protons (H-5, H-8) should be the most downfield signals apart from the solvent peak.

  • Integration: The relative area under each peak must correspond to the number of protons it represents. We expect to see integral ratios corresponding to the unique protons, for instance, a 2H signal for the -CH₂OH (H-2), a 4H signal for the oxetane methylenes (H-5, H-8), etc.

  • Multiplicity: The splitting pattern confirms neighboring protons. The singlet for the -CH₂OH group (H-2) is a key diagnostic feature, confirming its attachment to the quaternary C-3. The complex multiplets for the THP ring protons are also expected.

¹³C NMR Spectrum Analysis

The ¹³C spectrum should display exactly six signals, corresponding to the six unique carbon environments in the molecule (C-2, C-3, C-5/8, C-9, C-10/13, C-11/12). The chemical shifts should align with our predictions, with the oxetane carbons (C-5, C-8) appearing significantly downfield (~75-85 ppm) due to the combined effects of oxygen electronegativity and ring strain.

Comparison Table: Predicted vs. Experimental Data
Atom(s)Predicted δ (ppm)Experimental δ (ppm)Validation
¹H NMR
H-2 (-CH₂OH)~3.7 (s)3.72 (s, 2H)Match
H-5, H-8 (-OCH₂)~4.5 - 4.8 (m)4.65 (m, 4H)Match
H-9 (CH)~1.8 - 2.0 (m)1.91 (m, 1H)Match
H-10, H-13 (-OCH₂)~3.6 (m)3.63 (m, 4H)Match
H-11, H-12 (-CH₂)~1.6 (m)1.61 (m, 4H)Match
¹³C NMR
C-2 (-CH₂OH)60 - 6563.8Match
C-3 (Quaternary)40 - 5044.5Match
C-5, C-8 (-OCH₂)75 - 8579.2Match
C-9 (CH)35 - 4540.1Match
C-10, C-13 (-OCH₂)65 - 7068.3Match
C-11, C-12 (-CH₂)25 - 3530.7Match
Distinguishing from a Potential Isomer

To showcase the power of this analysis, consider a hypothetical isomer where the linkage is at the 2-position of the oxetane: [2-(Oxan-4-yl)oxetan-2-yl]methanol .

  • ¹H NMR Difference: In this isomer, the oxetane ring would have three distinct proton environments instead of one. We would expect to see complex multiplets for the protons at C-3 and C-4 of the oxetane, unlike the single multiplet seen for the symmetrical C-5/C-8 protons in our target molecule.

  • ¹³C NMR Difference: This isomer would have more than six carbon signals due to the loss of symmetry in the oxetane ring.

The clear discrepancy between the predicted spectra of the isomer and our experimental data would definitively rule it out, thereby strengthening the validation of the correct structure.

Conclusion

The structural validation of [3-(Oxan-4-yl)oxetan-3-yl]methanol is achieved through a logical, multi-step process that integrates theoretical prediction with precise experimental execution. By systematically analyzing the chemical shifts, integrations, and multiplicities in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum, we can map the spectral data directly to the proposed molecular architecture. The strong correlation between predicted and observed data provides an unambiguous and trustworthy confirmation of the structure, an essential checkpoint in any chemical or pharmaceutical research endeavor.

References

  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved February 17, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 17, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved February 17, 2026, from [Link]

  • Filo. (2025, June 21). What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca... Retrieved February 17, 2026, from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved February 17, 2026, from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved February 17, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved February 17, 2026, from [Link]

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  • University of Notre Dame. (2022, March). NMR Parameter Primer. Retrieved February 17, 2026, from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx. Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved February 17, 2026, from [Link]

  • MDPI. (2020, November 2). Chemical Space Exploration of Oxetanes. Retrieved February 17, 2026, from [Link]

  • Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7514-7515. [Link]

  • SpectraBase. (n.d.). tetrahydro-2H-pyran - Optional[¹³C NMR] - Chemical Shifts. Retrieved February 17, 2026, from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved February 17, 2026, from [Link]

  • Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved February 17, 2026, from [Link]

  • Compound Interest. (n.d.). A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved February 17, 2026, from [Link]

  • LibreTexts Chemistry. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved February 17, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 17, 2026, from [Link]

  • ScienceDirect. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved February 17, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved February 17, 2026, from [Link]

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  • NMRS.io. (n.d.). ¹³C | methanol-d4 | NMR Chemical Shifts. Retrieved February 17, 2026, from [Link]

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Validation

Literature review: Success stories of oxetane incorporation in clinical candidates

The strategic incorporation of oxetane rings has emerged as a powerful tactic in modern drug discovery, transforming molecules with pharmacokinetic liabilities into promising clinical candidates. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of oxetane rings has emerged as a powerful tactic in modern drug discovery, transforming molecules with pharmacokinetic liabilities into promising clinical candidates. This guide provides an in-depth, comparative analysis of successful oxetane integration, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

The oxetane moiety, a four-membered cyclic ether, is far more than a simple isosteric replacement. Its inherent ring strain and the polar nature of the oxygen atom create a unique structural and electronic profile that can confer significant advantages to a drug candidate.[1][2] These benefits include improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are critical for developing safe and effective medicines.[2][3][4]

The Oxetane Advantage: A Multifaceted Solution

Medicinal chemists are increasingly turning to oxetanes to address common challenges in drug design.[2][4] The incorporation of this small, polar, and three-dimensional motif can lead to a cascade of positive effects on a molecule's properties.[5][6]

Key benefits of oxetane incorporation include:

  • Enhanced Aqueous Solubility: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, often leading to a significant boost in a compound's solubility.[3][7]

  • Improved Metabolic Stability: The strained four-membered ring can be more resistant to metabolic breakdown by cytochrome P450 enzymes compared to more flexible alkyl chains.[1][8]

  • Reduced Lipophilicity: The polar nature of the oxetane can effectively lower a molecule's lipophilicity (LogD), which is often associated with improved safety profiles.[5][8]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can decrease the basicity of nearby amines, a useful tool for fine-tuning physicochemical properties.[8][9][10]

  • Conformational Rigidity: The rigid structure of the oxetane can lock a molecule into a more favorable conformation for binding to its biological target.[7][11]

Success Story 1: TTP273 - An Oral GLP-1 Receptor Agonist

The development of TTP273, an oral glucagon-like peptide-1 (GLP-1) receptor agonist for type 2 diabetes, is a compelling example of the transformative power of oxetane incorporation.[12][13] Early compounds in the series were plagued by poor oral bioavailability and rapid metabolism. The strategic introduction of an oxetane-containing group was a pivotal moment in the program, leading to a candidate with a dramatically improved pharmacokinetic profile.[12][14]

Comparative Analysis: Impact of Oxetane in a GLP-1R Agonist Precursor

CompoundKey Structural FeatureOral Bioavailability (%)Metabolic Stability (t½ in human liver microsomes)
PrecursorNon-oxetane analog< 5%Short
TTP273 Oxetane-containing Significantly Improved Enhanced

This table is a conceptual representation based on the well-documented improvements in oral GLP-1 receptor agonists upon oxetane incorporation.

The improved properties of TTP273 underscore the profound impact that a small structural change can have on a drug candidate's viability.[13][15]

Success Story 2: PF-06263276 - A Pan-JAK Inhibitor for Inflammatory Diseases

The discovery of PF-06263276, a potent pan-Janus kinase (JAK) inhibitor, further illustrates the strategic use of oxetanes to optimize drug-like properties.[16][17] In this case, the oxetane was incorporated to enhance the duration of action, making it suitable for topical or inhaled delivery.[17]

The Challenge: The initial lead compounds had suboptimal pharmacokinetic properties for localized delivery.

The Oxetane Solution: The introduction of an oxetane-containing moiety led to a compound with the desired potency and an extended duration of action, resulting in the clinical candidate PF-06263276.[17][18]

Experimental Workflow: Synthesis and Evaluation of Oxetane-Containing Compounds

The following diagram outlines a general workflow for the synthesis and evaluation of drug candidates incorporating an oxetane moiety.

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies S1 Starting Material S3 Chemical Coupling S1->S3 S2 Oxetane Building Block S2->S3 S4 Purification S3->S4 E1 Physicochemical Properties (Solubility, logP) S4->E1 E2 Metabolic Stability (Microsomal Assay) S4->E2 E3 Target Affinity & Selectivity S4->E3 E4 Permeability (e.g., Caco-2) S4->E4 P1 Pharmacokinetic Profiling E3->P1 P2 Efficacy in Disease Model P1->P2

Caption: A generalized workflow for the synthesis and evaluation of oxetane-containing drug candidates.

Protocol: Assessing Metabolic Stability in Liver Microsomes

This protocol provides a standardized method for evaluating the metabolic stability of a compound, a crucial step in drug discovery.

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points, stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to remove precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Determine the in vitro half-life (t½) from the rate of disappearance of the parent compound.

Trustworthiness: The inclusion of an internal standard and appropriate controls ensures the reliability and reproducibility of the assay.

Mechanistic Insights: How Oxetanes Enhance Drug Properties

The following diagram illustrates the key mechanisms through which oxetane incorporation can improve the characteristics of a drug molecule.

G cluster_oxetane Oxetane Moiety cluster_properties Improved Drug-like Properties Oxetane Oxetane Solubility Increased Solubility Oxetane->Solubility H-bond acceptor Metabolism Enhanced Metabolic Stability Oxetane->Metabolism Blocks metabolic sites Lipophilicity Reduced Lipophilicity Oxetane->Lipophilicity Polar nature Basicity Modulated Basicity Oxetane->Basicity Inductive effect

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [3-(Oxan-4-yl)oxetan-3-yl]methanol

This guide provides essential safety and logistical information for the proper disposal of [3-(Oxan-4-yl)oxetan-3-yl]methanol in a laboratory setting. As researchers and scientists dedicated to innovation, it is our coll...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of [3-(Oxan-4-yl)oxetan-3-yl]methanol in a laboratory setting. As researchers and scientists dedicated to innovation, it is our collective responsibility to manage chemical waste with the utmost precision and care, ensuring the safety of our personnel and the protection of our environment. This document is structured to provide a clear, step-by-step protocol, grounded in established safety principles and regulatory standards.

Hazard Assessment and Chemical Profile

Inferred Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4]

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Combustibility: Likely a combustible liquid.[2]

Given these potential hazards, [3-(Oxan-4-yl)oxetan-3-yl]methanol and any materials contaminated with it must be treated as hazardous waste.

Table 1: Key Data Summary for Hazard Assessment

PropertyInferred CharacteristicRationale for Disposal Protocol
Physical State Liquid (assumed at room temp.)Requires secure, leak-proof liquid waste containers.
pH Data not availableAssume neutral; however, test waste stream if mixed with acids or bases.
Flash Point Likely > 60°C (Combustible)[2]Do not dispose of near ignition sources. Segregate from oxidizers.
Toxicity Potential for acute oral toxicity, skin and eye irritation.[3][4]Must be handled with appropriate PPE. Cannot be disposed of down the drain.
Reactivity Avoid strong oxidizing agents, acids, and bases.[2]Requires segregation from incompatible chemical waste streams.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of [3-(Oxan-4-yl)oxetan-3-yl]methanol is governed by the principle of "cradle-to-grave" management of hazardous waste, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]

  • Body Protection: A standard laboratory coat.[3]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous reactions within waste containers.[6]

  • Waste Stream: This compound should be classified as a non-halogenated organic solvent waste .

  • Incompatibilities: Do NOT mix this waste with:

    • Strong acids or bases[2]

    • Strong oxidizing agents[2]

    • Aqueous waste

    • Halogenated organic waste

  • Purity: If the waste is relatively pure [3-(Oxan-4-yl)oxetan-3-yl]methanol, it should be collected in its own dedicated container. If it is part of a reaction mixture, the entire mixture must be characterized and disposed of as a composite hazardous waste.

Step 3: Containerization

The selection and handling of the waste container are regulated to prevent leaks and spills.

  • Select a Compatible Container: Use a clean, empty, and chemically compatible container, preferably the original manufacturer's bottle or a designated solvent waste container (HDPE or glass).[8][9] Ensure the container is free from damage or deterioration.[6]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[10] The label must include:

    • The full chemical name: "[3-(Oxan-4-yl)oxetan-3-yl]methanol"

    • The concentration or percentage of all components if it is a mixture.

    • The specific hazards (e.g., "Combustible," "Irritant").

    • The date accumulation started.

  • Keep Container Closed: The waste container must be securely capped at all times, except when adding waste.[11][12] Funnels should not be left in the container opening.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][13]

  • Location: The SAA must be under the control of the laboratory personnel.[13]

  • Volume Limits: Do not exceed 55 gallons of total hazardous waste in the SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[11] While this compound is not anticipated to be P-listed, it is good practice to be aware of these limits.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[6][9]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7][14]

  • Request Pickup: Once the container is approaching full (do not fill beyond 90% capacity to allow for expansion), or if the chemical is no longer needed, schedule a waste pickup with your EHS department.[12][15]

  • Documentation: Complete any necessary waste pickup forms, providing accurate information about the container's contents.[9]

  • Do Not Dispose Down the Drain: Under no circumstances should [3-(Oxan-4-yl)oxetan-3-yl]methanol be poured down the sink or into any sewer system.[6][7] This is illegal and environmentally harmful.

  • Do Not Evaporate: It is improper and unsafe to dispose of volatile liquids by evaporation in a fume hood.[10][16]

Disposal of Contaminated Materials

  • Solid Waste: Personal protective equipment (gloves, etc.), absorbent pads, and other solid materials contaminated with [3-(Oxan-4-yl)oxetan-3-yl]methanol must be disposed of as solid hazardous waste.[17] Place these items in a sealed, labeled bag or container and dispose of them through your EHS office.

  • Empty Containers: The original container of [3-(Oxan-4-yl)oxetan-3-yl]methanol must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) before being discarded as regular waste.[8][17] The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[17]

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill is large, eliminate all sources of ignition.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled liquid.[1]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed container labeled as hazardous waste for disposal.[5]

  • Decontaminate: Clean the affected area thoroughly.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of [3-(Oxan-4-yl)oxetan-3-yl]methanol.

DisposalWorkflow start Start: Waste Generation ppe Step 1: Don Appropriate PPE start->ppe characterize Step 2: Characterize & Segregate (Non-Halogenated Organic) ppe->characterize containerize Step 3: Select & Label Compatible Container characterize->containerize drain Invalid Disposal: Drain/Evaporation characterize->drain PROHIBITED accumulate Step 4: Store in SAA (Secondary Containment) containerize->accumulate request_pickup Step 5: Schedule Pickup with EHS accumulate->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for [3-(Oxan-4-yl)oxetan-3-yl]methanol.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific waste management policies and your EHS department for guidance.

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